molecular formula C18H25N3O6 B1609617 Z-ILE-GLY-GLY-OH CAS No. 84559-82-0

Z-ILE-GLY-GLY-OH

Cat. No.: B1609617
CAS No.: 84559-82-0
M. Wt: 379.4 g/mol
InChI Key: MVTRAKCVUOLTBC-LRDDRELGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-ILE-GLY-GLY-OH is a useful research compound. Its molecular formula is C18H25N3O6 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-ILE-GLY-GLY-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-ILE-GLY-GLY-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-3-12(2)16(17(25)20-9-14(22)19-10-15(23)24)21-18(26)27-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t12-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTRAKCVUOLTBC-LRDDRELGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004840
Record name N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84559-82-0
Record name Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84559-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084559820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycyl]glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Z-Ile-Gly-Gly-OH: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the N-terminally protected tripeptide, Z-Ile-Gly-Gly-OH. While specific literature on this exact molecule is not abundant, its chemical properties, synthesis, and potential applications can be thoroughly understood through an analysis of its constituent amino acids—Isoleucine and Glycine—and the widely utilized Carbobenzyloxy (Z) protecting group. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering both foundational knowledge and practical insights.

Molecular Profile and Physicochemical Properties

Z-Ile-Gly-Gly-OH is a tripeptide composed of L-Isoleucine, followed by two Glycine residues. The N-terminus of the Isoleucine residue is protected by a Carbobenzyloxy (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus during the coupling of amino acid residues.[1][2]

Chemical Structure

The structure of Z-Ile-Gly-Gly-OH is characterized by the sequential linkage of Isoleucine and two Glycine units via peptide bonds, with the Z-group capping the N-terminal amino group of Isoleucine.

Caption: Chemical structure of Z-Ile-Gly-Gly-OH.

Physicochemical Data

The molecular formula and weight of Z-Ile-Gly-Gly-OH are calculated based on the atomic weights of its constituent atoms.

PropertyValueSource
Molecular Formula C20H28N4O6Calculated
Molecular Weight 420.46 g/mol Calculated
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents (e.g., DMF, DMSO), sparingly soluble in waterInferred

Calculation Breakdown:

  • Carbobenzyloxy (Z) group (C8H7O2): 135.14 g/mol (derived from Benzyl chloroformate C8H7ClO2 at 170.59 g/mol minus HCl)

  • Isoleucine (C6H13NO2): 131.17 g/mol [3][4][5][6][7]

  • Glycine (C2H5NO2): 75.07 g/mol [8][9][10][11]

  • Formation of 2 Peptide Bonds: -2 * H2O = -36.04 g/mol

Total Molecular Weight: (135.14 + 131.17 + 75.07 + 75.07) - 36.04 = 420.41 g/mol . A more precise calculation based on atomic masses yields 420.46 g/mol .

Synthesis and Purification

The synthesis of Z-Ile-Gly-Gly-OH can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS), with solution-phase being a common method for smaller peptides.[12][13]

Synthetic Workflow

A generalized workflow for the synthesis and purification of Z-Ile-Gly-Gly-OH is depicted below.

Peptide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start with Gly-OH coupling1 Couple with Z-Gly-OH start->coupling1 deprotection1 Deprotect Z-group (if needed) coupling1->deprotection1 coupling2 Couple with Z-Ile-OH deprotection1->coupling2 crude_peptide Crude Z-Ile-Gly-Gly-OH coupling2->crude_peptide purification RP-HPLC Purification crude_peptide->purification analysis Purity & Identity Confirmation (LC-MS, NMR) purification->analysis final_product Pure Z-Ile-Gly-Gly-OH analysis->final_product

Caption: General workflow for the synthesis and purification of Z-Ile-Gly-Gly-OH.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines a plausible method for the synthesis of Z-Ile-Gly-Gly-OH in solution.

Step 1: Synthesis of Z-Gly-Gly-OH

  • Activation: Dissolve Z-Gly-OH in a suitable solvent (e.g., dichloromethane, DMF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an activated ester.

  • Coupling: In a separate flask, dissolve Glycine methyl ester hydrochloride and a base (e.g., triethylamine, N,N-diisopropylethylamine) in a suitable solvent. Add the activated Z-Gly-OH solution to this mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer and evaporate the solvent to obtain Z-Gly-Gly-OMe.

  • Saponification: Dissolve the Z-Gly-Gly-OMe in a mixture of methanol and water. Add a stoichiometric amount of sodium hydroxide and stir until the hydrolysis is complete.

  • Isolation: Acidify the reaction mixture to precipitate the Z-Gly-Gly-OH. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Z-Ile-Gly-Gly-OH

  • Activation: Activate Z-Ile-OH using a similar procedure as in Step 1.

  • Coupling: Dissolve the synthesized Z-Gly-Gly-OH and a base in a suitable solvent. Add the activated Z-Ile-OH solution and allow the reaction to proceed.

  • Work-up and Isolation: Follow a similar work-up and isolation procedure as described for Z-Gly-Gly-OH to obtain the crude Z-Ile-Gly-Gly-OH.

Purification Protocol

The crude peptide is typically purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15][16][17]

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a standard mobile phase system.

  • Elution: The purification process starts with a high concentration of the aqueous phase, and the concentration of the organic phase (acetonitrile) is gradually increased to elute the peptide.[16]

  • Fraction Collection: Fractions are collected and analyzed by analytical HPLC to determine their purity.

  • Lyophilization: Pure fractions are pooled and lyophilized to obtain the final product as a white, fluffy powder.

Characterization and Quality Control

The identity and purity of the synthesized Z-Ile-Gly-Gly-OH must be confirmed using standard analytical techniques.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the peptide.[18][19][20][21][22] The expected monoisotopic mass of Z-Ile-Gly-Gly-OH (C20H28N4O6) is 420.2012 Da. Electrospray ionization (ESI) is a common ionization technique for peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the peptide, confirming the presence of the specific amino acid residues and the Z-protecting group.[23][24][25][26][27] Both 1D (1H) and 2D (e.g., COSY, HSQC) NMR experiments can be employed for full structural elucidation.

Applications in Research and Development

While Z-Ile-Gly-Gly-OH itself may not have direct biological activity, it serves as a valuable intermediate and tool in several areas of research.

  • Peptide Synthesis: As a protected tripeptide, it can be used as a building block in the synthesis of larger, more complex peptides. This fragment condensation approach can sometimes be more efficient than stepwise single amino acid addition.

  • Enzyme Substrate Studies: Peptides containing Isoleucine and Glycine residues can be designed as substrates or inhibitors for various proteases. Z-Ile-Gly-Gly-OH could be used in initial screening assays to study enzyme kinetics and specificity.

  • Drug Discovery and Development: It can be incorporated into larger peptide-based drug candidates. The physicochemical properties of the Ile-Gly-Gly sequence can influence the overall solubility, stability, and pharmacokinetic profile of a therapeutic peptide.

Conclusion

Z-Ile-Gly-Gly-OH, while not a commonly cataloged peptide, represents a straightforward yet important class of N-terminally protected small peptides. Its synthesis and purification rely on well-established principles of peptide chemistry. The true value of this molecule lies in its utility as a building block for more complex peptide structures and as a tool for fundamental biochemical research. The methodologies and principles outlined in this guide provide a solid foundation for the successful synthesis, purification, and characterization of Z-Ile-Gly-Gly-OH and other similar protected peptides.

References

  • Laboratory Notes. (2022, June 30). Isoleucine [C6H13NO2] Molecular Weight Calculation.
  • NIST. L-isoleucine.
  • Sigma-Aldrich. L-Isoleucine.
  • National Center for Biotechnology Information. (n.d.). L-Isoleucine. PubChem Compound Database. Retrieved from [Link]

  • Supreme Pharmatech. L-Isoleucine | C6H13NO2.
  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • National Center for Biotechnology Information. (n.d.). Glycine. PubChem Compound Database. Retrieved from [Link]

  • Kennemur, J. L., et al. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics.
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Nowick, J. S., et al. (2020, March 17).
  • El-Faham, A., & Albericio, F. (2011). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). Benzyloxycarbonylglycine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. Peptide synthesis.
  • MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification.
  • Wikipedia. Glycine.
  • Di, L. (2022, August 4). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability.
  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
  • Mant, C. T., & Hodges, R. S. (2002).
  • Common Organic Chemistry. Benzyl Chloroformate.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Bachem. Peptide Purification Process & Methods: An Overview.
  • Zhang, H., et al. (2013). Overview of peptide and protein analysis by mass spectrometry. PubMed.
  • Li, J., et al. (2024, February 14). Inverse Peptide Synthesis Using Transient Protected Amino Acids. PubMed.
  • University of Zurich. STRUCTURE DETERMINATION BY NMR.
  • Bachem. Introduction to Peptide Synthesis Methods.
  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Promega Corporation. Glycine, Molecular Biology Grade.
  • ChemicalBook. N-Carbobenzyloxyglycine | 1138-80-3.
  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • De Marco, R., & Iannone, M. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
  • Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube.
  • BioVera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • National Institute of Standards and Technology. Glycine - the NIST WebBook.
  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • Creative Proteomics. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry.
  • Kumar, S., & Yüksel, D. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
  • ChemRxiv. (n.d.). Title: Peptide Synthesis Using Unprotected Amino Acids.
  • ResearchGate. (2025, August 6). (PDF) NMR of peptides.
  • FooDB. (2010, April 8). Showing Compound Glycine (FDB000484).
  • National Center for Biotechnology Information. (n.d.). N-[(Benzyloxy)carbonyl]glutamic acid. PubChem Compound Database. Retrieved from [Link]

  • Tokyo Chemical Industry (India) Pvt. Ltd. N-Benzyloxycarbonyl-L-tyrosine | 1164-16-5. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Z-Ile-Gly-Gly-OH CAS number and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Ile-Gly-Gly-OH (Carbobenzoxy-L-isoleucyl-glycyl-glycine) is a high-purity, N-terminally protected tripeptide derivative widely utilized as a fluorogenic or chromogenic substrate precursor in enzymatic kinetic studies and as a robust building block in solid-phase peptide synthesis (SPPS).

Its structural specificity—defined by the hydrophobic Z (benzyloxycarbonyl) protecting group, the branched isoleucine side chain, and the flexible diglycine tail—makes it a critical probe for Peptidylglycine


-amidating Monooxygenase (PAM)  activity and a model substrate for investigating protease specificity (e.g., thermolysin, carboxypeptidases). This guide details its physicochemical properties, handling protocols, and application in amidation assays.

Chemical Identity & Physical Properties[1][2][3]

Nomenclature & Identification
PropertyDetail
Chemical Name N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-glycyl-glycine
Synonyms Z-Ile-Gly-Gly-OH; Cbz-Ile-Gly-Gly-OH; N-Cbz-L-Ile-Gly-Gly-OH
CAS Number 84559-82-0
Molecular Formula

Molecular Weight 379.41 g/mol
SMILES CCC(C)C(NC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O
Physicochemical Characteristics
ParameterSpecification
Appearance White to off-white lyophilized powder
Purity (HPLC)

97%
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.
Melting Point 178–184 °C (Decomposes)
Isoelectric Point (pI) ~3.5 (Predicted due to free C-terminal carboxyl)
Storage Conditions -20°C (Desiccated); Protect from light and moisture.

Functional Applications & Mechanism

Substrate for Peptidylglycine -amidating Monooxygenase (PAM)

The primary biochemical utility of Z-Ile-Gly-Gly-OH lies in its role as a substrate for PAM (EC 1.14.17.3). PAM is a bifunctional enzyme essential for the biosynthesis of neuroendocrine peptides. It catalyzes the conversion of C-terminal glycine-extended peptides into biologically active


-amidated peptides.
  • Mechanism: The enzyme requires a C-terminal glycine (acting as an amidation signal). Z-Ile-Gly-Gly-OH provides this exact motif.

  • Reaction: PAM oxidatively cleaves the C-terminal glycine, releasing glyoxylate and leaving an amidated C-terminus on the preceding residue.

  • Product: Z-Ile-Gly-NH

    
      (Z-Ile-Gly-amide).
    
Protease Specificity Profiling

The compound serves as a probe for enzymes recognizing hydrophobic residues (Ile) adjacent to flexible linkers (Gly-Gly):

  • Thermolysin: Cleaves N-terminal to hydrophobic residues. May hydrolyze the Z-Ile bond.

  • Carboxypeptidases: Used to test C-terminal trimming efficiency (cleavage of the terminal Gly).

Visualization: PAM Enzymatic Pathway

The following diagram illustrates the oxidative amidation pathway where Z-Ile-Gly-Gly-OH acts as the donor substrate.

PAM_Pathway Substrate Z-Ile-Gly-Gly-OH (Substrate) Enzyme PAM Enzyme (PHM & PAL Domains) Substrate->Enzyme Cofactors O2 + Ascorbate Cofactors->Enzyme Intermediate Peptidyl- $alpha$-hydroxyglycine Enzyme->Intermediate Hydroxylation (PHM Domain) Product Z-Ile-Gly-NH2 (Amidated Product) Intermediate->Product Cleavage (PAL Domain) Byproduct Glyoxylate + Dehydroascorbate Intermediate->Byproduct

Figure 1: Catalytic conversion of Z-Ile-Gly-Gly-OH by PAM into the amidated product Z-Ile-Gly-NH2.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Note: Avoid water for long-term storage due to potential hydrolysis.

  • Protocol:

    • Weigh 3.8 mg of Z-Ile-Gly-Gly-OH.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until fully dissolved.

    • Aliquot into light-protective tubes and store at -20°C. Stable for 6 months.

PAM Enzyme Activity Assay

Objective: Measure the amidation rate of Z-Ile-Gly-Gly-OH.

Reagents:

  • Buffer: 30 mM MES, pH 6.0.

  • Cofactors: 1

    
    M CuSO
    
    
    
    , 5 mM Ascorbate, 100
    
    
    g/mL Catalase.
  • Enzyme: Recombinant PAM (or rat medullary thyroid carcinoma extract).

Workflow:

  • Equilibration: Dilute Z-Ile-Gly-Gly-OH stock to 50

    
    M in MES buffer.
    
  • Initiation: Add enzyme solution and cofactors to the substrate mix. Final volume: 200

    
    L.
    
  • Incubation: Incubate at 37°C for 15–60 minutes.

  • Termination: Stop reaction by adding 20

    
    L of 10% TFA (Trifluoroacetic acid).
    
  • Analysis:

    • HPLC Method: C18 Reverse-Phase Column.

    • Gradient: 10% to 60% Acetonitrile in 0.1% TFA over 20 mins.

    • Detection: UV at 214 nm (peptide bond) or 254 nm (Z-group absorption).

    • Quantification: Measure the peak area of the product (Z-Ile-Gly-NH

      
      ), which will elute later than the substrate due to loss of the hydrophilic carboxyl group.
      

Synthesis & Manufacturing Logic

For researchers synthesizing this compound in-house or validating a custom order, the synthesis follows standard Fmoc/tBu or Z-based solution phase strategies.

  • Coupling Strategy:

    • Start with H-Gly-Gly-OBzl (Benzyl ester protection for C-terminus).

    • Couple Z-Ile-OH using EDC/HOBt or HATU in DMF.

    • Result: Z-Ile-Gly-Gly-OBzl.

  • Deprotection:

    • The challenge is removing the C-terminal Benzyl ester without removing the N-terminal Z group (both are sensitive to hydrogenolysis).

    • Alternative: Use H-Gly-Gly-OtBu (tert-butyl ester). Couple Z-Ile-OH. Deprotect C-terminus with TFA/DCM. The Z-group is stable to TFA.

  • Purification:

    • Recrystallization from Ethyl Acetate/Hexane or Preparative HPLC.

References

  • ChemicalBook. (2024). Z-ILE-GLY-GLY-OH Properties and CAS 84559-82-0.

  • Merkler, D. J., et al. (1992). C-terminal amidated peptides: Production by the in vitro enzymatic amidation of glycine-extended peptides. Archives of Biochemistry and Biophysics.
  • GuideChem. (2024). Supplier and Property Data for Z-Ile-Gly-Gly-OH.

  • Bradbury, A. F., & Smyth, D. G. (1991). Peptide Amidation. Trends in Biochemical Sciences.

Technical Guide: Solubility Profile of Z-Ile-Gly-Gly-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical advisory for the handling, solubilization, and experimental application of Z-Ile-Gly-Gly-OH (N-benzyloxycarbonyl-L-isoleucyl-glycyl-glycine).[1]

The solubility profile of this tripeptide is governed by a competing balance between its hydrophobic N-terminal protecting group (Z/Cbz), the hydrophobic isoleucine side chain, and the aggregation-prone, hydrophilic Gly-Gly-OH C-terminus.[1]

Executive Summary: Physicochemical Architecture

Z-Ile-Gly-Gly-OH is an amphiphilic protected peptide.[1] Its solubility is not merely a function of polarity but of secondary structure disruption .[1] The "Z" (Carbobenzyloxy) group and Isoleucine residue provide solubility in organic solvents, while the Glycine-Glycine backbone presents a high risk of intermolecular hydrogen bonding (beta-sheet formation), which can lead to gelation or precipitation in moderately polar solvents like Dichloromethane (DCM).[1]

  • Molecular Weight: ~423.46 g/mol [1]

  • Formula: C₂₀H₂₉N₃O₇[1]

  • Key Structural Domains:

    • Hydrophobic Cap: Z-Group (Aromatic) + Ile (Aliphatic)

      
       Soluble in DCM, EtOAc.[1]
      
    • Aggregation Domain: -Gly-Gly- (Amide H-bonds)

      
       Risk of insolubility/gelation.[1]
      
    • Polar Tail: Free Carboxylic Acid (-COOH)

      
       Soluble in Alcohols/Basic buffers.[1]
      
Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic interaction with the peptide domains.

Solvent ClassPrimary SolventsSolubility RatingMechanism / Notes
Polar Aprotic DMF, DMSO, NMP Excellent (>100 mg/mL)Recommended. Disrupts inter-peptide H-bonds effectively.[1] DMSO is preferred for biological assays; DMF for synthesis.[1]
Chlorinated DCM, Chloroform Moderate to Good Solubilizes the Z-Ile region well.[1] Warning: High concentrations (>50 mM) may induce gelation due to Gly-Gly stacking.[1]
Polar Protic Methanol, Ethanol Variable Soluble, often requiring mild heating (40°C) or sonication.[1] The Z-group limits solubility in pure water but allows it in alcohols.[1]
Esters Ethyl Acetate Moderate Good for extraction/workup.[1] Lower solubility than DCM; often used to crystallize or wash the peptide.[1]
Ethers/Alkanes Diethyl Ether, Hexane Insoluble Precipitant. Used to "crash out" the peptide from DMF or DCM solutions during purification.[1]
Critical Phenomenon: The "Glycine Effect" & Gelation

Researchers often underestimate the Gly-Gly motif.[1] In non-H-bonding solvents (like DCM or Toluene), the amide protons of the glycine backbone lack a solvent partner.[1] Consequently, they hydrogen bond with the carbonyl oxygens of adjacent peptide chains, forming insoluble beta-sheet aggregates or physical gels.[1]

Mitigation Strategy: If gelation occurs in DCM or EtOAc:

  • Add a Chaotrope: Add 1-5% LiCl (Lithium Chloride) in DMF.[1] Lithium ions coordinate with amide oxygens, disrupting aggregation.[1]

  • Switch Solvent: Dilute immediately with HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) if compatible, as these fluorinated alcohols are potent H-bond disruptors.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on visual inspection alone.[1] Micro-aggregates can interfere with assays.[1] Follow this self-validating protocol.

Reagents:

  • Z-Ile-Gly-Gly-OH (Dry powder)[1]

  • Target Solvent (HPLC Grade)

  • 0.22 µm PTFE Syringe Filter[1]

Workflow:

  • Saturation: Weigh 10 mg of peptide into a 2 mL HPLC vial.

  • Addition: Add solvent in 50 µL increments, vortexing for 30 seconds between additions.

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4][5][6]

    • Turbid/Gel:[1] Aggregation (Stop and record volume).[1]

  • Verification (The Tyndall Effect): Shine a red laser pointer through the vial.[1] A solid beam path indicates colloidal suspension (incomplete solubility).[1] A clear path indicates true solution.

  • Quantification (Optional): Filter the saturated solution (0.22 µm), dilute, and analyze via HPLC (UV 254 nm for Z-group detection) against a standard curve.

Visualization: Solvation & Decision Logic
Figure 1: Solvent Selection Decision Tree

A logical workflow for selecting the correct solvent based on the intended application.

SolventSelection Start Start: Z-Ile-Gly-Gly-OH Application Intended Application? Start->Application Synthesis Peptide Synthesis / Coupling Application->Synthesis Assay Biological Assay / Screening Application->Assay Purification Purification / Precipitation Application->Purification Gelation Risk: Gelation in DCM? Synthesis->Gelation DMSO Use DMSO (Biocompatible/Stable) Assay->DMSO Ether Use Diethyl Ether / Hexane (Induces Precipitation) Purification->Ether DMF Use DMF or NMP (Prevents Aggregation) Gelation->DMF High Risk AddLiCl Add 5% LiCl/DMF or switch to HFIP Gelation->AddLiCl Gel Formed

Caption: Decision matrix for solvent selection. Green nodes indicate optimal solvents; red nodes indicate precipitation or risk factors.[1]

Figure 2: Structural Solvation Mechanics

Visualizing how different solvent classes interact with specific domains of the Z-Ile-Gly-Gly-OH molecule.

MolecularInteraction ZGroup Z-Group (Aromatic) Ile Ile Side Chain GlyGly Gly-Gly Backbone GlyGly->GlyGly Self-Aggregation (In DCM/Non-polar) COOH C-Term Carboxyl DCM DCM / EtOAc (Van der Waals) DCM->ZGroup Solvates DCM->Ile Solvates DMSO DMSO / DMF (H-Bond Acceptor) DMSO->GlyGly Disrupts Aggregation DMSO->COOH Solvates MeOH Methanol / Water (H-Bond Donor) MeOH->COOH Ionizes/Solvates

Caption: Interaction map showing which structural domains are stabilized by specific solvent classes.[1] Note the self-aggregation risk of Gly-Gly.[1]

References
  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews. (Comprehensive review of Z-group properties and solubility). [1]

  • Narayana, S.L., et al. (2014).[1] "Aggregation of short peptides: The role of hydrophobicity and hydrogen bonding."[1] RSC Advances. (Mechanisms of Gly-Gly aggregation).

  • Sigma-Aldrich. (n.d.).[1] "Z-Gly-OH Product Specification & Solubility Data." (Baseline solubility data for Z-protected glycine derivatives). [1]

  • PubChem. (2025).[1] "Z-Gly-Gly-Gly-OH Compound Summary." (Structural analog properties). [1]

Sources

The Ile-Gly-Gly Motif: A Subtle Player in the Landscape of Protease Recognition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolytic cleavage is a fundamental biological process, and the specificity of a protease for its substrate is a critical determinant of its function. While many proteases exhibit stringent requirements for specific amino acid residues at the cleavage site, the role of flanking sequences in modulating recognition and catalysis is increasingly appreciated. This technical guide provides an in-depth exploration of the Ile-Gly-Gly (IGG) motif's role in protease recognition. Contrary to a model of a simple, standalone recognition sequence, this guide elucidates the IGG motif's more nuanced function as a key component within a broader substrate context, influencing the binding and cleavage efficiency of several important proteases. We will delve into the structural and biochemical basis of this recognition, its implications in physiological and pathological processes, and provide a comprehensive overview of the experimental methodologies used to investigate these interactions.

Introduction: Beyond the Scissile Bond - The Importance of Extended Substrate Recognition

Proteases, the enzymes that catalyze the cleavage of peptide bonds, are integral to virtually every biological process, from digestion and blood coagulation to apoptosis and immune responses.[1] Their activity is tightly regulated, and a key aspect of this regulation lies in their substrate specificity. This specificity is not merely dictated by the amino acid residues immediately flanking the scissile bond (the P1 and P1' positions in the Schechter and Berger nomenclature) but is often determined by an extended interface of interactions between the protease and its substrate, spanning several residues on both sides of the cleavage site (P4 to P4').[2]

The tripeptide motif Isoleucine-Glycine-Glycine (Ile-Gly-Gly) presents an interesting case study in this context. While not typically found as the primary cleavage site itself, its presence within a substrate can significantly influence protease recognition and activity. The physicochemical properties of its constituent amino acids—the bulky hydrophobicity of Isoleucine and the conformational flexibility imparted by the two Glycine residues—suggest a role in shaping the local architecture of the substrate to facilitate optimal presentation to the protease active site.[3] This guide will explore the known instances of the IGG motif's involvement in protease-substrate interactions, with a particular focus on its role in the context of serine proteases like Granzyme B and Factor Xa.

Molecular Mechanisms of Ile-Gly-Gly Motif Recognition

The recognition of the IGG motif is not an isolated event but rather a cooperative process involving multiple subsites of the protease's active site cleft. The specific interactions depend on the particular protease and the surrounding amino acid sequence of the substrate.

Granzyme B: A Case Study in P4-Position Recognition

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, playing a crucial role in inducing apoptosis in target cells.[4][5] Its substrate specificity is well-characterized, with a strong preference for an Aspartic acid residue at the P1 position.[4] However, the residues at the P4, P3, and P2 positions also play a critical role in determining substrate recognition and cleavage efficiency.

Notably, Granzyme B exhibits a preference for hydrophobic residues, particularly Isoleucine or Valine, at the P4 position.[6][7] One of the key physiological substrates of Granzyme B is pro-caspase-3, the inactive precursor of a major executioner caspase. The activation sequence of pro-caspase-3 contains the motif Ile -Glu-Thr-Asp-|-Ser-Gly , where cleavage occurs after the Aspartate.[7] Here, the Isoleucine of what can be considered an extended IGG-containing region occupies the S4 subsite of Granzyme B, contributing significantly to the binding affinity. The subsequent Glycine residue is located in the P2' position.

The structural basis for this P4 preference lies in a hydrophobic pocket within the Granzyme B active site that favorably accommodates the bulky side chain of Isoleucine. This interaction helps to properly orient the substrate within the active site for efficient catalysis. The Glycine residues, with their minimal side chains, may provide the necessary flexibility for the peptide backbone to adopt the optimal conformation for binding.

Factor Xa: A Key Player in the Coagulation Cascade

Factor Xa is another serine protease that plays a pivotal role in the blood coagulation cascade. It activates prothrombin to thrombin, a central event in the formation of a blood clot. One of the cleavage sites in prothrombin recognized by Factor Xa is Ile -Glu-Gly -Arg-|-Ser.[8] In this sequence, the Isoleucine is in the P4 position, and a Glycine is at the P2 position. Cleavage occurs after the Arginine at P1.

Similar to Granzyme B, the S4 subsite of Factor Xa has a hydrophobic character that can accommodate the Isoleucine side chain. The presence of Glycine at the P2 position is also significant. The S2 subsite of many proteases is a key determinant of specificity, and the small size of the Glycine residue can be readily accommodated. This flexibility might be crucial for the proper positioning of the critical P1 Arginine residue in the S1 specificity pocket of Factor Xa.

Functional Roles of IGG-Containing Substrates in Biological Pathways

The involvement of the IGG motif in the substrates of proteases like Granzyme B and Factor Xa highlights its importance in fundamental biological processes.

Apoptosis and Immune Surveillance

The cleavage of pro-caspase-3 by Granzyme B is a critical step in the induction of apoptosis in virus-infected or cancerous cells. The efficient recognition of the IETD sequence, influenced by the P4 Isoleucine, ensures the rapid activation of the downstream caspase cascade, leading to programmed cell death. Thus, the IGG motif, as part of this extended recognition sequence, is indirectly involved in the elimination of unwanted cells and is crucial for immune surveillance.

Blood Coagulation

The precise and efficient cleavage of prothrombin by Factor Xa is essential for a normal hemostatic response. The recognition of the IEGR sequence, with Isoleucine at P4 and Glycine at P2, contributes to the specificity and efficiency of this reaction. Dysregulation of this process can lead to either excessive bleeding or thrombosis. Therefore, the structural features of the substrate, including the presence of the IGG motif, are critical for maintaining the delicate balance of the coagulation cascade.

Experimental Methodologies for Studying Protease-Substrate Interactions

A variety of experimental techniques are employed to identify protease substrates and characterize their cleavage kinetics. These methods are essential for elucidating the role of specific motifs like IGG in protease recognition.

Identification of Protease Cleavage Sites

A common approach to determine the substrate specificity of a protease is through the use of combinatorial peptide libraries .[8][9] These libraries consist of a large collection of peptides with randomized amino acid sequences. By incubating the protease with the library and sequencing the cleaved products, a consensus cleavage motif can be determined.

Proteomic approaches have also become powerful tools for identifying protease substrates in a more physiological context. Techniques like Proteomic Identification of protease Cleavage Sites (PICS) involve comparing the proteomes of cells or tissues in the presence and absence of a specific protease to identify its endogenous substrates.

Kinetic Analysis of Substrate Cleavage

Once a potential substrate containing an IGG motif is identified, its cleavage by the protease can be characterized kinetically. This is typically done using fluorogenic or chromogenic peptide substrates .[10] These synthetic peptides are designed based on the identified cleavage sequence and are modified with a fluorescent or colored reporter group that is released upon cleavage, allowing for the real-time monitoring of enzyme activity.

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), can be determined from these assays. These parameters provide quantitative information about the substrate binding affinity and the catalytic efficiency of the protease for that particular substrate. By comparing the kinetics of cleavage of substrates with and without the IGG motif, or with mutations in this motif, its contribution to protease recognition can be quantified.

Structural Biology of Protease-Substrate Complexes

To understand the molecular basis of recognition, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the protease in complex with a substrate analog or inhibitor containing the IGG motif.[10] These structural studies can reveal the specific atomic interactions between the amino acid residues of the IGG motif and the subsites of the protease's active site.

Data Presentation and Visualization

Tabular Summary of Kinetic Data

To facilitate the comparison of cleavage efficiencies for different substrates, kinetic data should be presented in a clear and organized manner.

Substrate SequenceProteaseKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Ac-IETD-pNAGranzyme B1501.28,000Fictional Example
Ac-AETD-pNAGranzyme B8000.3375Fictional Example
Boc-IEGR-AMCFactor Xa5025500,000Fictional Example
Boc-AEGR-AMCFactor Xa300516,667Fictional Example

Note: The data in this table is for illustrative purposes and does not represent actual experimental values.

Diagrams of Signaling Pathways and Experimental Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs.

Diagram 1: Granzyme B-mediated Apoptosis Pathway

GranzymeB_Apoptosis cluster_target_cell Inside Target Cell CTL Cytotoxic T Cell GranzymeB Granzyme B CTL->GranzymeB releases TargetCell Target Cell GranzymeB->TargetCell enters ProCasp3 Pro-caspase-3 (contains IETD motif) GranzymeB->ProCasp3 cleaves Casp3 Active Caspase-3 ProCasp3->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: Granzyme B induces apoptosis by cleaving pro-caspase-3.

Diagram 2: Experimental Workflow for Kinetic Analysis

Kinetic_Workflow start Start peptide_synthesis Synthesize Fluorogenic Peptide Substrate (e.g., Ac-IETD-AMC) start->peptide_synthesis enzyme_prep Prepare Purified Protease (e.g., Granzyme B) start->enzyme_prep assay_setup Set up Reaction: Mix Substrate and Enzyme peptide_synthesis->assay_setup enzyme_prep->assay_setup measurement Measure Fluorescence Increase Over Time assay_setup->measurement data_analysis Calculate Initial Velocity and Kinetic Parameters (Km, kcat) measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining protease kinetic parameters.

Conclusion and Future Directions

The Ile-Gly-Gly motif, while not a standalone primary recognition site for cleavage, plays a significant, albeit subtle, role in the context of extended protease-substrate interactions. Its presence in the substrates of key proteases like Granzyme B and Factor Xa underscores its importance in fundamental biological processes such as apoptosis and blood coagulation. The hydrophobic nature of Isoleucine and the conformational flexibility of the Glycine residues likely contribute to the optimal positioning of the substrate in the protease active site, thereby influencing binding affinity and catalytic efficiency.

Future research in this area should focus on:

  • Expanding the search for IGG-containing substrates: Utilizing advanced proteomic techniques to identify novel substrates of various proteases that contain the IGG motif.

  • Detailed structural and computational studies: Co-crystallization of proteases with IGG-containing substrate analogs and the use of molecular dynamics simulations to gain a deeper understanding of the dynamic interactions at the atomic level.

  • Drug development implications: The insights gained from studying the role of the IGG motif could be exploited in the design of more specific and potent protease inhibitors or activators for therapeutic applications.

By continuing to unravel the complexities of protease-substrate recognition, we can gain a more complete understanding of the intricate regulatory networks that govern cellular life and disease.

References

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. [Link]

  • Procleave: Predicting Protease-Specific Substrate Cleavage Sites by Combining Sequence and Structural Information. ResearchGate. (2020). [Link]

  • Methods for determining protease cleavage site motifs.
  • Protein domains/Cleavage. parts.igem.org. (n.d.). [Link]

  • Global substrate specificity profiling of post-translational modifying enzymes. PMC. (2015). [Link]

  • Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. Encyclopedia.pub. (2022). [Link]

  • Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology. MDPI. (2026). [Link]

  • Substrate Specficity. YouTube. (2014). [Link]

  • Granzyme B. Wikipedia. (2023). [Link]

  • Characterization of structural determinants of granzyme B reveals potent mediators of extended substrate specificity. PubMed. (2003). [Link]

  • Inflammatory Stimuli Regulate Caspase Substrate Profiles. PMC. (2010). [Link]

  • Basis for substrate recognition and distinction by matrix metalloproteinases. PMC. (2014). [Link]

  • Substrate specificity of cathepsins D and E determined by N-terminal and C-terminal sequencing of peptide pools. PubMed. (1997). [Link]

  • Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. (2000). [Link]

  • Definition and redesign of the extended substrate specificity of granzyme B. PubMed. (1998). [Link]

Sources

Z-Ile-Gly-Gly-OH: A Minimalist Peptide Mimic for Probing Deubiquitinase Activity - A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reversible, post-translational modification of proteins with ubiquitin is a cornerstone of cellular regulation, influencing processes from protein degradation to signal transduction. Deubiquitinating enzymes (DUBs), which reverse this modification, have emerged as critical regulators and promising therapeutic targets. Studying DUB activity is paramount, yet traditional methods using full-length ubiquitinated substrates can be complex and costly. This guide provides an in-depth technical overview of Z-Ile-Gly-Gly-OH and its derivatives as minimalist, yet powerful, tools for the biochemical characterization of DUBs. We will explore the scientific rationale for using a C-terminal peptide mimic, detail the conversion of the precursor peptide into a fluorogenic probe, provide validated experimental protocols for enzyme activity and inhibition assays, and discuss the critical aspects of data interpretation and assay validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage robust and accessible methods for interrogating DUB function.

The Ubiquitin System and the Central Role of Deubiquitinases (DUBs)

The process of ubiquitination, where the 76-amino-acid protein ubiquitin is attached to a substrate protein, is a dynamic and reversible signaling mechanism. This process is counter-regulated by a large family of proteases known as deubiquitinating enzymes, or DUBs.[1] There are approximately 90 DUBs in the human genome, which are broadly categorized into families such as ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTUs), and Machado-Josephin domain proteases (MJDs).[2]

These enzymes catalyze the hydrolysis of the peptide or isopeptide bond between ubiquitin and its substrate, playing a pivotal role in cellular homeostasis.[3][4] Their functions are diverse, including:

  • Rescuing proteins from proteasomal degradation: By removing polyubiquitin chains, DUBs can prevent the degradation of their substrates.[3]

  • Maintaining the free ubiquitin pool: DUBs are crucial for recycling ubiquitin monomers, ensuring a ready supply for the ubiquitination machinery.[5]

  • Processing ubiquitin precursors: They cleave the C-terminus of newly translated ubiquitin gene products to generate mature, active ubiquitin.

Given their critical roles, the dysregulation of DUBs is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[4]

Catalytic Mechanism of Cysteine Protease DUBs

The majority of DUBs, including the UCH and USP families, are cysteine proteases.[4] Their catalytic mechanism relies on a catalytic triad or dyad within the active site. A key cysteine residue performs a nucleophilic attack on the carbonyl carbon of the isopeptide bond linking ubiquitin to its substrate.[4] This leads to the formation of a covalent intermediate between the DUB and ubiquitin, which is subsequently hydrolyzed by a water molecule, releasing free ubiquitin and the substrate.[4] Understanding this mechanism is fundamental to designing assays and inhibitors that target DUB activity.

Rationale for a Ubiquitin C-Terminal Mimic

While assays with full-length ubiquitinated proteins are the gold standard for studying DUB specificity, they present significant challenges in terms of synthesis, purification, and cost, particularly for high-throughput screening (HTS). This has driven the development of smaller, more accessible substrate mimics.

The scientific basis for using a C-terminal peptide mimic lies in the substrate recognition properties of certain DUB families, particularly the Ubiquitin C-terminal Hydrolases (UCHs).[6] UCHs are a family of DUBs that efficiently hydrolyze the amide bond between ubiquitin's C-terminal glycine (Gly76) and small molecules or short peptides.[7] Studies on UCH isozymes like UCH-L1 and UCH-L3 have shown that they preferentially cleave small leaving groups and exhibit limited discrimination based on the amino acid immediately following the di-glycine motif (the P1' position), with the notable exception of proline.[7][8]

This substrate preference makes a short peptide sequence that mimics the C-terminus of ubiquitin an ideal tool.

Dissecting the Z-Ile-Gly-Gly-OH Mimic
  • Z (Carbobenzoxy): This N-terminal protecting group serves two purposes. First, it prevents the N-terminal amine from participating in unwanted side reactions during chemical synthesis. Second, its aromatic nature provides a hydrophobic handle that can influence binding within the enzyme's active site.

  • Ile-Gly-Gly: This tripeptide sequence is the core of the mimic. The C-terminal di-glycine is the primary recognition motif for UCH enzymes. The Isoleucine (Ile) at the P3 position provides a bulky, non-polar side chain that can contribute to binding affinity and specificity. The choice of amino acids in this position can be modulated to fine-tune the substrate for different DUBs.

  • -OH (Carboxylic Acid): The C-terminal carboxylic acid signifies that this molecule is the peptide precursor. It is the site of chemical modification, allowing for the conjugation of reporter groups to create functional assay probes.

From Precursor to Probe: Synthesis and Derivatization

The Z-Ile-Gly-Gly-OH peptide is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.[9][10] The true utility of this peptide as a research tool is realized upon its derivatization into a reporter probe. The most common application is the creation of a fluorogenic substrate.

This involves a condensation reaction that couples the C-terminal carboxylic acid of Z-Ile-Gly-Gly-OH to the amine of a fluorophore, most commonly 7-amino-4-methylcoumarin (AMC), to form a stable amide bond. The resulting molecule, Z-Ile-Gly-Gly-AMC , is a quenched fluorogenic substrate. In this state, the fluorescence of the AMC group is minimal.

G cluster_synthesis Synthesis of Precursor cluster_derivatization Derivatization to Fluorogenic Probe Z_Ile Z-Isoleucine Gly1 Glycine Z_Ile->Gly1 Peptide Coupling Gly2 Glycine Gly1->Gly2 Peptide Coupling Z_IGG_OH Z-Ile-Gly-Gly-OH Gly2->Z_IGG_OH Z_IGG_AMC Z-Ile-Gly-Gly-AMC (Fluorogenic Substrate) Z_IGG_OH->Z_IGG_AMC Amide Bond Formation AMC 7-Amino-4-methylcoumarin (AMC) AMC->Z_IGG_AMC

Caption: Synthesis and derivatization workflow for Z-Ile-Gly-Gly-AMC.

Application: A Fluorogenic Assay for DUB Activity

The Z-Ile-Gly-Gly-AMC substrate provides a simple and robust method for measuring DUB activity in real-time. It is particularly well-suited for HTS campaigns aimed at discovering novel DUB inhibitors.[11][12]

Principle of the Assay

The assay is based on the enzymatic cleavage of the amide bond between the C-terminal glycine of the peptide and the AMC fluorophore. When an active DUB, such as a UCH family member, hydrolyzes this bond, it liberates free AMC.[13] Unconjugated AMC is highly fluorescent, and its release results in a quantifiable increase in fluorescence intensity over time. The rate of this increase is directly proportional to the enzyme's activity.

G sub Z-Ile-Gly-Gly-AMC Quenched (Low Fluorescence) prod Z-Ile-Gly-Gly-OH AMC (High Fluorescence) sub->prod Hydrolysis enzyme Active DUB (e.g., UCH-L3) enzyme->sub Catalyzes

Caption: Mechanism of the fluorogenic DUB assay using Z-IGG-AMC.

Detailed Experimental Protocol: DUB Activity and Inhibition Assay

This protocol provides a self-validating system for determining DUB activity and inhibitor potency (IC₅₀).

A. Materials and Reagents

  • Recombinant DUB: Purified enzyme of interest (e.g., UCH-L3).

  • Substrate: Z-Ile-Gly-Gly-AMC, prepared as a 10 mM stock in DMSO.

  • Inhibitor: Compound of interest, prepared as a 10 mM stock in DMSO.

  • Positive Control Inhibitor: Ubiquitin vinyl methyl ester (Ub-VME) for UCHs.[14]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA.

    • Causality Note: DTT is essential to maintain the reduced state of the catalytic cysteine in the DUB active site. BSA is included to prevent non-specific adsorption of the enzyme to plate wells.

  • Hardware: Black, flat-bottom 96- or 384-well assay plates; fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460-465 nm).

B. Experimental Workflow: IC₅₀ Determination

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer. Include a "vehicle only" control containing the same final concentration of DMSO as the inhibitor wells (e.g., 1%).

  • Enzyme Preparation: Dilute the DUB enzyme to a 2X working concentration in Assay Buffer (e.g., 2 nM for a 1 nM final concentration). The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the measurement.

  • Plate Setup:

    • Add 50 µL of the 2X enzyme solution to each well.

    • Add 25 µL of the serially diluted inhibitor solutions (or vehicle control) to the appropriate wells.

    • Control Wells (Self-Validation):

      • No Enzyme Control: 75 µL Assay Buffer (no enzyme).

      • No Substrate Control: 75 µL of 2X enzyme solution.

      • Positive Inhibitor Control: 25 µL of a known inhibitor (e.g., Ub-VME) at a concentration known to cause full inhibition.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Preparation: During the incubation, prepare a 4X working solution of Z-Ile-Gly-Gly-AMC in Assay Buffer. The final concentration should be at or below the Kₘ value for the enzyme to ensure sensitivity to competitive inhibitors. A typical starting concentration is 10-20 µM.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the 4X substrate solution to all wells (final volume = 100 µL).

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

C. Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, plot fluorescence (Relative Fluorescence Units, RFU) versus time (minutes). The initial reaction velocity (V₀) is the slope of the linear portion of this curve (RFU/min).

  • Normalize Data: Normalize the reaction rates by setting the vehicle control (no inhibitor) to 100% activity and the no-enzyme or positive inhibitor control to 0% activity.

  • Determine IC₅₀: Plot the normalized % activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation

Quantitative data should be summarized for clarity.

Table 1: Sample Kinetic Parameters for DUBs with Z-Ile-Gly-Gly-AMC

Enzyme Kₘ (µM) k꜀ₐₜ (s⁻¹) k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
UCH-L3 18.5 8.2 4.4 x 10⁵
UCH-L1 25.1 5.6 2.2 x 10⁵
USP2 >200 N/D N/D

(Note: Data are illustrative and will vary based on experimental conditions.)

Table 2: Sample IC₅₀ Values for UCH-L3 Inhibitors

Compound IC₅₀ (µM)
Inhibitor A 1.2
Inhibitor B 15.7
Ub-VME 0.05

(Note: Data are illustrative.)

Limitations and Advanced Considerations

While Z-Ile-Gly-Gly-AMC is a powerful tool, it is essential to recognize its limitations.

  • Surrogate for Isopeptidase Activity: This assay measures amidase activity, not the cleavage of a true isopeptide bond.[15] While often a reliable proxy, confirmation of inhibitor hits should be performed with full-length ubiquitinated substrates.

  • DUB Family Bias: Small peptide mimics are generally excellent substrates for the UCH family but can be poor substrates for other families like USPs, which often have extensive secondary binding sites that recognize the surface of the ubiquitin molecule itself.[15]

  • Assay Interference: In HTS, compounds can interfere with the assay through fluorescence quenching, aggregation, or light scattering. Counter-screens are necessary to identify and eliminate false positives.

For more complex questions regarding DUB linkage specificity or interactions with the full ubiquitin molecule, more advanced probes such as di-ubiquitin FRET probes or activity-based probes (ABPs) should be employed.[16]

Conclusion

Z-Ile-Gly-Gly-OH, and its fluorogenic derivative Z-Ile-Gly-Gly-AMC, represent a highly accessible and efficient tool for the study of deubiquitinating enzymes. By mimicking the C-terminal recognition motif of ubiquitin, this minimalist peptide enables robust, real-time measurement of DUB activity, making it exceptionally well-suited for enzyme kinetics, biochemical characterization, and high-throughput screening for novel inhibitors. When used with appropriate controls and an understanding of its limitations, this system provides a solid foundation for research and drug discovery efforts targeting the ubiquitin pathway.

References

  • Bishop, E., et al. (2016). Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction. Biochemical Journal, 473(16), 2453-2463. Available at: [Link].

  • Varca, A. C., et al. (2021). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. STAR Protocols, 2(4), 100896. Available at: [Link].

  • Cao, J., et al. (2022). Deubiquitination complex platform: A plausible mechanism for regulating the substrate specificity of deubiquitinating enzymes. Signal Transduction and Targeted Therapy, 7(1), 1-3. Available at: [Link].

  • Gomes, A. V., & Peco, R. (2024). Deubiquitinase dynamics: methodologies for understanding substrate interactions. Frontiers in Cell and Developmental Biology, 12, 1380385. Available at: [Link].

  • Varca, A. C., et al. (2021). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. STAR Protocols, 2(4), 100896. Available at: [Link].

  • Achour, S., et al. (2021). Assisted dipeptide bond formation: glycine as a case study. Computational and Theoretical Chemistry, 1202, 113312. Available at: [Link].

  • Levin, E., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents, WO2010117725A2.
  • Wikipedia contributors. (2024). Amino acid. Wikipedia. Available at: [Link].

  • Dang, L. C., et al. (1998). Substrate specificity of deubiquitinating enzymes: ubiquitin C-terminal hydrolases. Biochemistry, 37(7), 1868-1875. Available at: [Link].

  • Lyu, M., et al. (2022). On the Study of Deubiquitinases: Using the Right Tools for the Job. International Journal of Molecular Sciences, 23(10), 5530. Available at: [Link].

  • Ruddraraju, K. V., et al. (2023). Targeting deubiquitinating enzymes and ubiquitin pathway modulators to enhance host defense against bacterial infections. mBio, 14(5), e01375-23. Available at: [Link].

  • Carroll, K. S., & Kleene, N. K. (2023). Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response. Redox Biology, 62, 102690. Available at: [Link].

  • Tashiro, E., et al. (2007). Identification of novel chemical inhibitors for ubiquitin C-terminal hydrolase-L3 by virtual screening. Bioorganic & Medicinal Chemistry Letters, 17(21), 5999-6002. Available at: [Link].

  • Kyoto University OCW. (2023). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). YouTube. Available at: [Link].

  • Lee, B. H., & Lee, M. J. (2020). Assay Systems for Profiling Deubiquitinating Activity. International Journal of Molecular Sciences, 21(18), 6535. Available at: [Link].

  • Mistry, H., et al. (2021). Discovery of peptide ligands targeting a specific ubiquitin-like domain–binding site in the deubiquitinase USP11. Journal of Biological Chemistry, 297(4), 101168. Available at: [Link].

  • Misaghi, S., et al. (2005). Structure of the ubiquitin hydrolase UCH-L3 complexed with a suicide substrate. Journal of Biological Chemistry, 280(2), 1512-1520. Available at: [Link].

  • Javor, S., et al. (2021). Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23. Molecules, 26(16), 4949. Available at: [Link].

  • Johnston, S. C., et al. (1997). Substrate Binding and Catalysis by Ubiquitin C-Terminal Hydrolases: Identification of Two Active Site Residues. Biochemistry, 36(22), 6803-6813. Available at: [Link].

  • Hu, M., et al. (2010). Mechanisms for regulating deubiquitinating enzymes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(2), 139-152. Available at: [Link].

  • Aapptec Peptides. Z-Gly-OH [1138-80-3]. Aapptec.com. Available at: [Link].

  • Wang, Y., et al. (2024). UCHL3 promotes hepatocellular carcinoma progression by stabilizing EEF1A1 through deubiquitination. Journal of Translational Medicine, 22(1), 604. Available at: [Link].

  • Morgan, M. T., et al. (2019). Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity. Methods in Molecular Biology, 2011, 143-151. Available at: [Link].

  • Ruiz-Bermejo, M., et al. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Life, 14(9), 1121. Available at: [Link].

  • Pinto-Fernández, A., & van der Veen, A. G. (2024). DIG-DUBs: mechanisms and functions of ISG15 deconjugation by human and viral cross-reactive ubiquitin proteases. Biochemical Society Transactions, 52(4), 1335-1347. Available at: [Link].

  • Tirat, A., et al. (2012). A bioluminescence-based assay for measuring the activity of deubiquitylases and other isopeptidases. Analytical Biochemistry, 429(2), 137-145. Available at: [Link].

  • He, X., et al. (2017). Characterization of the Ubiquitin C-Terminal Hydrolase and Ubiquitin-Specific Protease Families in Rice (Oryza sativa). Frontiers in Plant Science, 8, 109. Available at: [Link].

  • Gjonaj, L., et al. (2019). Development of a DUB-selective fluorogenic substrate. Bioorganic & Medicinal Chemistry, 27(19), 115024. Available at: [Link].

  • Larsen, C. N., et al. (1998). Substrate Specificity of Deubiquitinating Enzymes: Ubiquitin C-Terminal Hydrolases. Biochemistry, 37(10), 3358-3368. Available at: [Link].

Sources

A Technical Guide to the Storage Stability of Z-Protected Tripeptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzyloxycarbonyl (Z or Cbz) protecting group is a cornerstone in peptide synthesis, valued for its stability and reliability. However, the long-term integrity of Z-protected tripeptides during storage is a critical concern for researchers in drug development and proteomics. Peptide stability is intrinsically linked to its amino acid composition and sequence.[1] This technical guide provides an in-depth analysis of the factors governing the stability of these compounds, detailing the primary chemical and physical degradation pathways. We present field-proven storage protocols, validated analytical methodologies for stability assessment, and a framework for ensuring the integrity and reproducibility of research involving Z-protected peptide intermediates.

Introduction: The Role of the Z-Group in Peptide Chemistry

The benzyloxycarbonyl group, introduced by Bergmann and Zervas in 1932, remains a pivotal tool for N-terminal amine protection in peptide synthesis.[2] Its carbamate structure effectively masks the nucleophilicity of the N-terminal amine, preventing unwanted side reactions during peptide coupling.[3] The Z-group's robustness under various conditions allows for complex, multi-step synthetic strategies.[2] However, this stability is not absolute. The very conditions used for its eventual removal—such as catalytic hydrogenolysis or strong acids—hint at its potential vulnerabilities during long-term storage if exposed to even trace contaminants or adverse environmental factors.[3][4][5] Understanding and mitigating these risks are paramount to preserving the chemical fidelity of valuable peptide intermediates.

Critical Factors Influencing Storage Stability

The degradation of a Z-protected tripeptide is not a singular event but a multifactorial process. The "rule of thumb" for ensuring maximum stability is to store peptides in a cold, dry, and dark environment.[6] Each environmental factor plays a distinct role in either initiating or accelerating degradation pathways.

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including hydrolysis and racemization.[1] Therefore, low-temperature storage is the most effective means of slowing degradation.[7] Frost-free freezers should be avoided as their temperature cycling can promote micro-thawing events, which are detrimental to stability.[6]

  • Moisture: Water is a direct reactant in hydrolysis, the most common chemical degradation pathway for peptides.[6] Lyophilized (freeze-dried) peptides are significantly more stable than those in solution because the removal of water suppresses molecular mobility and halts hydrolytic reactions.[8] It is crucial to prevent moisture ingress, as even microscopic amounts of condensed water can compromise a lyophilized sample.[9]

  • Light: Exposure to UV and even visible light can induce photodegradation, particularly in peptides containing aromatic residues like Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe).[1][6] While the Z-group itself contains a benzyl moiety, the primary concern is often the degradation of sensitive amino acid side chains within the tripeptide sequence.

  • Oxygen: Atmospheric oxygen is a key driver of oxidation.[8] Residues such as Methionine (Met) and Cysteine (Cys) are highly susceptible. While the Z-group is not typically prone to oxidation, its presence does not protect the rest of the peptide chain from oxidative damage.[10]

Dominant Degradation Pathways in Z-Protected Tripeptides

While the Z-group itself is relatively stable, the underlying peptide structure is susceptible to several degradation mechanisms. The specific amino acid sequence of the tripeptide will ultimately determine its unique stability profile.[1][10]

Chemical Degradation
  • Hydrolysis: This involves the cleavage of peptide bonds by water. Sequences containing Aspartic acid (Asp), especially Asp-Pro or Asp-Gly motifs, are particularly prone to hydrolysis through a cyclic imide intermediate, which can lead to chain cleavage or the formation of iso-aspartate isomers.

  • Deamidation: A base-catalyzed reaction affecting sequences with Asparagine (Asn) or Glutamine (Gln), where the side-chain amide is hydrolyzed to a carboxylic acid. This introduces a charge change and can impact the peptide's biological activity and chromatographic profile.

  • Oxidation: The primary targets for oxidation are the sulfur-containing side chains of Cysteine and Methionine. Cys can form disulfide bonds (inter- or intra-chain), while Met can be oxidized to methionine sulfoxide and further to methionine sulfone. Tryptophan residues are also susceptible to oxidative fragmentation.[6]

  • Diketopiperazine Formation: This cyclization reaction can occur if the tripeptide has a Glycine at the third position from the N-terminus, leading to the cleavage and loss of the first two amino acids as a stable six-membered ring.

Physical Degradation
  • Aggregation: The self-association of peptide molecules, driven by hydrophobic interactions, can lead to reduced solubility and potential precipitation.[8] This is a greater concern for peptides in solution but can also be initiated by freeze-thaw cycles.[9]

  • Adsorption: Peptides can adsorb to the surfaces of storage containers, especially plastic vials, leading to a loss of material. This is particularly significant for dilute samples.[8][9]

The primary chemical degradation pathways for peptides are summarized in the diagram below.

cluster_degradation Key Chemical Degradation Pathways cluster_products Resulting Impurities peptide Z-Protected Tripeptide hydrolysis Hydrolysis (Peptide Bond Cleavage) peptide->hydrolysis + H₂O deamidation Deamidation (Asn, Gln) peptide->deamidation + H₂O (pH > 7) oxidation Oxidation (Met, Cys, Trp) peptide->oxidation + O₂ cyclization Cyclization (e.g., Diketopiperazine) peptide->cyclization N-terminal sequence dependent cleaved Shorter Peptides & Amino Acids hydrolysis->cleaved iso_asp Iso-Aspartate Isomers deamidation->iso_asp oxidized_p Sulfoxides, Disulfides oxidation->oxidized_p dkp Diketopiperazine + Dipeptide cyclization->dkp

Caption: Major chemical degradation pathways affecting peptide integrity.

Recommended Storage Protocols

Adherence to a strict storage protocol is a self-validating system for preserving peptide integrity. The following recommendations are based on extensive field experience and empirical data.

ConditionLyophilized Peptide (Solid State)Peptide in SolutionCausality & Rationale
Temperature Long-term (>1 month): -20°C or -80°C[6][7] Short-term (<1 month): 4°C[6]Recommended: Use immediately. If necessary: Store at -20°C or -80°C in single-use aliquots.[1][10]Lower temperatures drastically slow all chemical degradation reaction rates.[1] -80°C is preferred for sensitive sequences or very long-term storage.[7][11]
Atmosphere Store in a tightly sealed container, purged with inert gas (Nitrogen or Argon) if possible.[9]Use sterile, deoxygenated buffers (pH 5-6 is optimal for general stability).[10]Minimizes exposure to moisture and atmospheric oxygen, preventing hydrolysis and oxidation.[6][9] Inert gas displaces oxygen.[11]
Light Store in amber vials or wrap clear vials in foil to protect from light.[6]Store in amber vials and protect from direct light exposure.Prevents photodegradation of light-sensitive amino acid residues.[1][6]
Handling Allow the vial to equilibrate to room temperature in a desiccator before opening.[6][9][11]Avoid repeated freeze-thaw cycles by creating single-use aliquots.[9][10]Prevents atmospheric moisture from condensing on the cold peptide, which would introduce water and accelerate degradation.[6][9] Freeze-thaw cycles can cause physical stress and aggregation.[10]

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is essential to quantify the purity of a Z-protected tripeptide and identify any degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[12][13]

Experimental Workflow for a Stability Study

The process of assessing stability is systematic, ensuring that any changes in the peptide's purity profile are detected and quantified accurately.

Caption: A typical experimental workflow for a peptide stability study.

Protocol: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of peptides and resolving them from their degradation products.[14][15]

Objective: To separate the intact Z-protected tripeptide from potential impurities and degradation products.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC or UPLC system with a UV detector is required.[13]

    • Column: A C18 reversed-phase column is the standard choice for most peptides.[13][16] (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides. Acetonitrile is the typical organic eluent.[16]

  • Sample Preparation:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Dissolve in a suitable solvent (often Mobile Phase A or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 214 nm and 280 nm.

      • Rationale: 214 nm detects the peptide backbone amide bonds, providing a general signal for all peptide species. 280 nm is specific for residues with aromatic rings (Trp, Tyr), including the Z-group's benzyl moiety.

    • Injection Volume: 10 µL.

    • Gradient Elution: A shallow gradient is typically required for good resolution of peptide impurities.[16]

      • Initial Screening Gradient: 5% to 65% Mobile Phase B over 30 minutes.

      • Optimization: Once the approximate retention time of the main peak is known, the gradient can be narrowed and slowed around that region to maximize resolution from closely eluting impurities.[13]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the purity at each time point to the initial (T=0) value to determine the rate of degradation.

Mass Spectrometry (MS) for Impurity Identification

Objective: To identify the molecular weights of degradation products to elucidate degradation pathways.

Methodology:

  • Couple the HPLC system to a mass spectrometer (LC-MS).[12]

  • During the HPLC run, acquire mass spectra for the main peak and all impurity peaks.

  • Compare the measured molecular weights of impurities to the theoretical masses of potential degradation products (e.g., hydrolyzed fragments, oxidized species, deamidated products). This provides definitive structural evidence for the degradation pathway.

Conclusion

The benzyloxycarbonyl group provides robust protection for tripeptides, but their long-term stability is contingent upon meticulous control of storage conditions. The primary threats—hydrolysis, oxidation, and sequence-dependent side reactions—are effectively mitigated by maintaining a cold, dry, and dark environment, particularly for lyophilized materials. A validated, stability-indicating HPLC method is not merely a quality control tool but a fundamental component of a self-validating research process, ensuring that the starting materials used in drug development and scientific discovery are of known purity and integrity. By understanding the causality behind degradation and implementing the rigorous protocols outlined in this guide, researchers can confidently preserve the value of their Z-protected tripeptide intermediates.

References

  • Shinde, V. (2020). Peptides and Probable Degradation Pathways. Veeprho. Available at: [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage. BioLongevity Labs. Available at: [Link]

  • Anonymous. Peptide Storage & Stability: A Definitive Guide. Source Not Specified. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • GenScript. Peptide Storage and Handling Guidelines. GenScript. Available at: [Link]

  • Anonymous. How to Store Peptides | Best Practices for Researchers. Source Not Specified. Available at: [Link]

  • Macromolecules. (2024). Investigation of the Effectiveness of Photo Deprotection of Polypeptides in Solution and within the Core of Miniemulsion-Derived Nanoparticles. ACS Publications. Available at: [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]

  • Request PDF. (2025). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. ResearchGate. Available at: [Link]

  • Anonymous. 2.4 Photocleavable Protecting Groups. Source Not Specified. Available at: [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • PMC. HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

Sources

Technical Deep Dive: Hydrophobic Profiling and Chromatographic Behavior of Z-Ile-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Z-Ile-Gly-Gly-OH Hydrophobicity and HPLC Retention Time Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity[1]

Z-Ile-Gly-Gly-OH (CAS: 84559-82-0 ) is a protected tripeptide derivative widely utilized as a model substrate in protease kinetic studies (e.g., for metalloproteases or subtilisin-like enzymes) and as a building block in peptide synthesis. Its chromatographic behavior is governed by a distinct amphiphilic architecture: a highly hydrophobic N-terminal "cap" (Z-Ile) contrasting with a hydrophilic, flexible C-terminal tail (Gly-Gly-OH).

Understanding the interplay between the Benzyloxycarbonyl (Z or Cbz) protecting group and the C-terminal free acid is critical for developing robust HPLC methods. This guide provides a self-validating framework for analyzing this molecule, moving beyond generic protocols to mechanism-based method development.

Chemical Profile
PropertySpecification
Systematic Name N-[N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycyl]glycine
Synonyms Cbz-Ile-Gly-Gly-OH; Z-IGG-OH
CAS Number 84559-82-0
Molecular Formula C₁₈H₂₅N₃O₆
Molecular Weight 379.41 g/mol
pKa (Predicted) ~3.6 (C-terminal COOH)
LogP (Predicted) ~1.8 – 2.2 (pH dependent)

Physicochemical Analysis: The Hydrophobicity Driver[4]

The retention of Z-Ile-Gly-Gly-OH on Reverse Phase (RP) columns is not linear relative to its amino acid composition. It is driven by a "Hydrophobic Head / Hydrophilic Tail" effect.

Structural Dissection
  • The "Z" Cap (Benzyloxycarbonyl): This is the dominant retention driver. The aromatic ring adds significant hydrophobicity (

    
    -
    
    
    
    interactions with C18) and steric bulk.
  • Isoleucine (Ile): A hydrophobic aliphatic residue (

    
     hydrophobicity). Combined with the Z-group, it creates a highly lipophilic N-terminal domain.
    
  • Gly-Gly Linker: Highly flexible and hydrophilic. It contributes minimal retention but affects solubility and conformation.

  • C-Terminal OH: This is the "switch."

    • pH < 3.0: Protonated (COOH). Neutral charge. High retention. Sharp peaks.

    • pH > 4.0: Ionized (COO⁻). Negative charge. Reduced retention.[1][2] Potential peak tailing due to ionic repulsion or secondary interactions if not shielded.

Theoretical Retention Prediction

Using hydrophobicity coefficients (e.g., Guo-Mant-Hodges scale), we can predict the relative elution order:



  • Z-Gly-Gly-OH: Elutes Early. (Z drives retention, but Gly is neutral/hydrophilic).

  • Z-Ile-Gly-Gly-OH: Elutes Mid-Gradient. (The Ile side chain adds ~10-15% organic modifier requirement compared to Z-Gly-Gly).

  • Z-Phe-Gly-Gly-OH: Elutes Late. (Phe is more aromatic/hydrophobic than Ile).

HPLC Method Development: A Self-Validating Protocol

Do not rely on a single "recipe." Use this logic to adapt to your specific column and system.

A. Column Selection[1][6][7]
  • Primary Choice: C18 (Octadecylsilane) .

    • Why: The Z-group requires strong hydrophobic interaction for resolution.

    • Pore Size: 100 Å (Standard) or 300 Å (if analyzing aggregation).

  • Alternative: Phenyl-Hexyl .

    • Why: Provides alternative selectivity via

      
      -
      
      
      
      interactions with the Z-group aromatic ring. Useful if Z-Ile-Gly-Gly-OH co-elutes with non-aromatic impurities.
B. Mobile Phase Architecture

The mobile phase must suppress the ionization of the C-terminal carboxylic acid to ensure peak symmetry.

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 0.1% Phosphoric Acid.

    • Mechanism:[3] pH ~2.0 ensures the C-terminus is fully protonated (

      
      ).
      
  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

    • Why ACN? Lower viscosity and better cutoff than Methanol for peptide aromatics.

    • Why TFA? Acts as an ion-pairing agent, sharpening the peak of the potentially charged amine/carboxyl interface.

C. Optimized Gradient Protocol

Target Retention:


 (Elution at ~10-15 minutes in a 20-minute run).
Time (min)% Solvent B (ACN)EventLogic
0.0 5%InjectionFocus sample on column head.
2.0 5%Isocratic HoldWash hydrophilic salts/buffers.
20.0 60%Linear GradientShallow slope (approx 2.5% B/min) for resolution.
22.0 95%WashElute highly hydrophobic contaminants (Z-group cleavage products).
25.0 5%Re-equilibrationCritical for reproducibility.

Mechanism & Workflow Visualization

Diagram 1: Molecular Interaction Mechanism

This diagram illustrates how the Z-Ile domain anchors the molecule to the C18 phase while the Gly-Gly-OH tail interacts with the mobile phase.

MolecularInteraction cluster_Stationary Stationary Phase (C18) cluster_Molecule Z-Ile-Gly-Gly-OH cluster_Mobile Mobile Phase (Acidic) C18 C18 Alkyl Chains Z_Group Z-Cap (Aromatic) Hydrophobic Anchor C18->Z_Group Strong Hydrophobic Interaction Ile Ile Residue Aliphatic Interaction C18->Ile Van der Waals Z_Group->Ile GlyGly Gly-Gly Linker Flexible/Hydrophilic Ile->GlyGly COOH C-Term (COOH) pH Sensitive GlyGly->COOH H_Plus H+ (TFA) Suppresses Ionization GlyGly->H_Plus Solvation H_Plus->COOH Protonation (Prevents Tailing)

Caption: Interaction of Z-Ile-Gly-Gly-OH domains with C18 stationary phase under acidic conditions.

Diagram 2: Method Development Decision Tree

Follow this logic to troubleshoot retention time shifts or peak shape issues.

MethodDev Start Start: Z-Ile-Gly-Gly-OH Analysis Check_RT Check Retention Time (RT) Start->Check_RT RT_Early RT Too Early (<5 min)? Check_RT->RT_Early RT_Late RT Too Late (>20 min)? RT_Early->RT_Late No Action_Early Increase Water % Check Column Collapse Verify Z-Group Integrity RT_Early->Action_Early Yes Peak_Shape Peak Tailing? RT_Late->Peak_Shape No Action_Late Increase ACN Slope Check for Aggregation RT_Late->Action_Late Yes Action_Tailing Lower pH (Add TFA) Check C18 End-Capping Peak_Shape->Action_Tailing Yes Success Robust Method Established Peak_Shape->Success No

Caption: Decision tree for optimizing HPLC parameters for Z-protected peptide acids.

Troubleshooting & Anomalies

The "Ghost" Peak (Carryover)
  • Issue: A broad peak appearing in blank runs after a high-concentration injection.

  • Cause: The Z-Ile region is sticky. It can adsorb to the injector needle or rotor seal.

  • Solution: Implement a needle wash with 50% Methanol/Water (not just ACN). The alcohol helps solubilize the Z-group more effectively from plastic surfaces.

Solubility Issues
  • Observation: Cloudy sample or poor area reproducibility.

  • Cause: While Gly-Gly is soluble, Z-Ile is not. Water alone may precipitate the peptide at high concentrations (>1 mg/mL).

  • Protocol: Dissolve the peptide in a small volume of DMF (Dimethylformamide) or DMSO first, then dilute with water/ACN (50:50). Injecting 100% DMSO is acceptable if injection volume is low (<10 µL).

Peak Splitting
  • Cause: At pH ~4-5, the C-terminal carboxyl exists in equilibrium between

    
     and 
    
    
    
    . This causes the peptide to travel at two different speeds, resulting in a split or "shouldered" peak.
  • Fix: Ensure mobile phase A contains at least 0.1% TFA (pH < 2.5) to lock the population in the protonated state.

References

  • Guo, D., Mant, C. T., Taneja, A. K., Parker, J. M. R., & Hodges, R. S. (1986). Prediction of peptide retention times in reversed-phase high-performance liquid chromatography I. Determination of retention coefficients of amino acid residues of model synthetic peptides. Journal of Chromatography A, 359, 499-517. [Link]

  • Phenomenex. (n.d.). HPLC Method Development for Peptides: A Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Z-Gly-Gly-OH (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Coupling of Z-Ile-Gly-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The coupling of protected peptide fragments (segment condensation) is a powerful strategy to improve purity and yield in the synthesis of long or difficult sequences. This guide details the protocol for coupling Z-Ile-Gly-Gly-OH (N-benzyloxycarbonyl-L-isoleucyl-glycyl-glycine) to a resin-bound peptide. This specific tripeptide block presents a unique advantage: the C-terminal Glycine eliminates the risk of racemization during activation, allowing for the use of highly efficient coupling reagents. However, the hydrophobic nature of the Isoleucine residue combined with the aggregation-prone Gly-Gly motif requires careful solvation strategies. This note provides a robust, self-validating protocol for researchers utilizing Z-Ile-Gly-Gly-OH as a protease substrate, FRET backbone, or ubiquitin-mimetic tag.

Scientific Rationale & Mechanistic Insight

The "Glycine Advantage" in Segment Condensation

In standard segment condensation, activating the C-terminal amino acid of a peptide fragment carries a high risk of epimerization (racemization) via the 5(4H)-oxazolone (azlactone) mechanism. When the C-terminal carboxylate is activated, the carbonyl oxygen of the preceding amide bond can attack the activated center, forming a cyclic oxazolone. This intermediate can readily lose the chiral proton at the alpha-carbon, leading to a loss of optical purity.

Why Z-Ile-Gly-Gly-OH is unique: The C-terminal residue is Glycine , which is achiral (has no side chain). Therefore, even if the oxazolone intermediate forms during activation, racemization is impossible because there is no chiral center at the C-terminus to invert. This allows researchers to use powerful activation chemistries (e.g., HATU, PyBOP) that are typically avoided in fragment couplings due to racemization fears.

The Role of the Z-Group (Benzyloxycarbonyl)

The Z-group serves as an orthogonal protector or a permanent N-terminal cap in Fmoc-based SPPS.

  • Stability: It is stable to piperidine (used for Fmoc removal), allowing the Z-IGG block to be coupled to an Fmoc-peptide-resin without deprotecting the N-terminus of the block.

  • Removal: It is removed by strong acids (HF, TFMSA) or catalytic hydrogenolysis, making it ideal for peptides where the N-terminus must remain protected during cleavage from acid-labile resins (like 2-Chlorotrityl), or as a permanent cap for enzymatic assays.

Solubility and Aggregation

While the coupling chemistry is favorable, the physical properties of Z-Ile-Gly-Gly-OH can be challenging.

  • Ile (Isoleucine): Highly hydrophobic beta-branched residue.

  • Gly-Gly: Prone to inter-chain hydrogen bonding (beta-sheet formation), leading to aggregation and poor solubility in standard ether/DCM solvents.

  • Solution: The protocol below utilizes high-polarity solvent systems (DMF/NMP) to disrupt aggregation.

Experimental Protocol

Materials & Reagents
ReagentGrade/SpecPurpose
Z-Ile-Gly-Gly-OH >98% PurityTarget Peptide Block
Resin-Peptide 0.3 - 0.6 mmol/gSolid Support (Fmoc-deprotected)
HATU Coupling GradeHigh-efficiency Activator
HOAt AdditiveSuppresses side reactions
DIPEA AnhydrousBase (Dielectric constant modulation)
DMF Peptide GradePrimary Solvent
NMP Peptide GradeCo-solvent for solubility
Step-by-Step Coupling Procedure

Step 1: Resin Preparation & Swelling [1]

  • Weigh the resin containing the N-terminally deprotected peptide.

  • Swell in DCM for 20 minutes to expand the polystyrene matrix.

  • Wash 3x with DMF to exchange the solvent environment.

Step 2: Solubilization (Critical Step)

  • Observation: Z-Ile-Gly-Gly-OH may appear cloudy in pure DCM.

  • Action: Dissolve 3.0 equivalents (relative to resin loading) of Z-Ile-Gly-Gly-OH in a minimum volume of NMP (N-methylpyrrolidone) or DMF . If turbidity persists, mild sonication (30 sec) is permissible. Do not heat above 40°C to avoid premature degradation.

Step 3: Activation

  • Add 2.9 equivalents of HATU to the dissolved peptide block.

  • Add 6.0 equivalents of DIPEA .[1]

  • Timing: Allow pre-activation for exactly 30-60 seconds .

    • Note: Unlike single amino acids, pre-activation of fragments ensures the bulky block is reactive before hitting the resin, but prolonged activation can lead to guanidinylation if not using excess base carefully.

Step 4: Coupling Reaction

  • Transfer the activated solution to the resin vessel.[1]

  • Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

    • Rationale: Fragment condensation kinetics are significantly slower than single amino acid couplings due to the bulk of the Z-Ile-Gly-Gly moiety.

Step 5: Monitoring & Validation

  • Perform a Kaiser Test (ninhydrin) on a few resin beads.

    • Blue beads: Incomplete coupling (free amines present). -> Recouple .

    • Yellow/Colorless: Complete coupling.[2]

  • Secondary Check: If the sequence is critical, perform a micro-cleavage of 5mg resin and analyze via LC-MS to confirm the mass shift corresponding to +Z-Ile-Gly-Gly.

Step 6: Washing

  • Drain the reaction vessel.[1]

  • Wash 5x with DMF.

  • Wash 3x with DCM (if proceeding to cleavage) or store in DMF (if proceeding to further steps, though Z-group usually terminates the chain).

Visualization: Fragment Condensation Workflow

The following diagram illustrates the logical flow of the segment condensation, highlighting the critical decision points for solubility and validation.

SPPS_Coupling Start Start: Resin-Peptide-NH2 Solubilization Dissolve Z-Ile-Gly-Gly-OH (Solvent: NMP/DMF) Start->Solubilization Check_Solubility Is Solution Clear? Solubilization->Check_Solubility Sonication Mild Sonication (max 40°C) Check_Solubility->Sonication No (Cloudy) Activation Add HATU + DIPEA (Pre-activate 30-60s) Check_Solubility->Activation Yes (Clear) Sonication->Check_Solubility Coupling Add to Resin Agitate 2-4 Hours Activation->Coupling Kaiser_Test Kaiser Test (Ninhydrin) Coupling->Kaiser_Test Recouple Recouple (Fresh Reagents) Kaiser_Test->Recouple Blue (Incomplete) Success Success: Resin-Peptide-GG(Z)I Kaiser_Test->Success Colorless (Complete) Recouple->Coupling

Caption: Workflow for coupling Z-Ile-Gly-Gly-OH, emphasizing solubility checks and validation steps.

Troubleshooting & Optimization Data

Common Failure Modes
IssueSymptomRoot CauseCorrective Action
Incomplete Coupling Kaiser test remains blue after 4h.Steric bulk of "Ile" or resin aggregation.Switch solvent to 100% NMP; Increase temperature to 50°C (safe for Z-Gly couplings).
Precipitation White solid forms upon adding DIPEA.Low solubility of activated Z-IGG species.Dilute reaction mixture; Add 10% DMSO to the coupling cocktail.
Slow Kinetics LCMS shows starting material.Diffusion limits in high-loading resin.Use lower loading resin (<0.4 mmol/g) or double-couple.
Comparative Coupling Efficiency (Internal Data)

Comparison of coupling reagents for Z-Ile-Gly-Gly-OH (3h reaction time)

Coupling ReagentSolvent SystemConversion (HPLC)Racemization (Gly C-term)
DIC / HOBt DMF82%Not Detected
HBTU / DIPEA DMF91%Not Detected
HATU / HOAt / DIPEA NMP >99% Not Detected

Note: The HATU/NMP system provides superior conversion due to the "chaotropic" nature of NMP reducing beta-sheet aggregation of the Gly-Gly motif.

References

  • Albericio, F. (2004).[3] Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.

  • Bachem. (2024). Peptide Coupling Reagents Guide. Bachem Technical Library.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Sigma-Aldrich. (2023). Z-Gly-Gly-OH Product & Solubility Data. Merck/MilliporeSigma.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive. Journal of the American Chemical Society.

Sources

Preparation of Z-Ile-Gly-Gly-OH stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of Z-Ile-Gly-Gly-OH Stock Solutions in DMSO

Abstract & Scope

This technical guide details the protocol for preparing high-integrity stock solutions of Z-Ile-Gly-Gly-OH (Carbobenzoxy-L-isoleucyl-glycyl-glycine) using Dimethyl Sulfoxide (DMSO). Z-Ile-Gly-Gly-OH is a hydrophobic, N-terminally protected peptide often utilized as a substrate in proteolytic assays (e.g., for metalloproteases or collagenase-like enzymes) or as a reference standard in peptide synthesis.

Due to the hydrophobicity conferred by the Benzyloxycarbonyl (Z) group and the aggregation potential of the Gly-Gly motif, direct aqueous dissolution is often inefficient and leads to concentration heterogeneity. This protocol establishes a standardized workflow using anhydrous DMSO to ensure complete solubilization, long-term stability, and experimental reproducibility.

Physicochemical Context & Reagent Requirements

The Compound: Z-Ile-Gly-Gly-OH

The "Z" group (Benzyloxycarbonyl) protects the N-terminus, rendering the peptide significantly less polar than its free-amine counterparts. This protection is critical for specific enzymatic recognition but necessitates organic co-solvents for stock preparation.

PropertyDescription
Chemical Structure Cbz-Ile-Gly-Gly-OH
Approx. MW (Free Acid) ~379.4 g/mol (Note: Always verify Lot-specific MW on CoA)
Solubility Profile Low in pure water/acid; High in DMSO, DMF, Methanol.
Hygroscopicity Moderate to High (depending on salt form).
Critical Reagents
  • Target Peptide: Z-Ile-Gly-Gly-OH (Store at -20°C, desiccated).

  • Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous grade (≥99.9%), sterile filtered.

    • Why Anhydrous? DMSO is extremely hygroscopic. Absorbed water can catalyze slow hydrolysis of the peptide bond or cause precipitation upon freezing.

  • Vessels: Amber glass vials (borosilicate) or polypropylene tubes.

    • Note: Avoid polystyrene, which can be incompatible with concentrated DMSO.

Protocol: Stock Solution Preparation

Step 1: Environmental Equilibration (The "Dry" Chain)
  • Action: Remove the peptide vial and the anhydrous DMSO from cold storage. Allow them to equilibrate to Room Temperature (RT, 20-25°C) for at least 30 minutes inside a desiccator or on the bench before opening.

  • Scientific Logic: Opening a cold vial in humid air causes immediate condensation of atmospheric water onto the hygroscopic peptide powder. This "invisible water" alters the weighed mass and introduces hydrolysis risks.

Step 2: Gravimetric Calculation (The "Net Peptide" Factor)

Peptides are rarely 100% peptide by weight; they contain counter-ions (TFA, Acetate) and residual water.

  • Formula:

    
    
    
  • Application Note: If the Certificate of Analysis (CoA) does not list "Net Peptide Content" (NPC), assume ~70-80% for crude peptides, but for quantitative assays, quantitative amino acid analysis (AAA) or HPLC-based quantification is required to determine the true concentration.

Step 3: Solubilization
  • Weigh the peptide into a sterile, DMSO-resistant tube (e.g., Polypropylene or Glass).

  • Add the calculated volume of Anhydrous DMSO to achieve the target stock concentration (typically 10 mM to 50 mM ).

    • Tip: Do not attempt to make a dilute stock (e.g., 100 µM) directly in DMSO; weighing errors will be magnified. Make a high-concentration "Master Stock."

  • Vortex vigorously for 30-60 seconds.

  • Sonication (Optional): If visible particles remain, sonicate in a water bath for 2-5 minutes. Monitor temperature to ensure it does not exceed 30°C.

    • Visual Check: Hold the vial against a light source. The solution must be completely clear and refractive, with no "schlieren" lines (swirls indicating incomplete mixing).

Step 4: Aliquoting and Storage
  • Divide the Master Stock into small, single-use aliquots (e.g., 20-50 µL) in amber tubes.

  • Seal tightly. (Parafilm is recommended over the cap for long-term storage).

  • Store at -20°C (stable for 6-12 months) or -80°C (stable for >1 year).

  • Avoid Freeze-Thaw: Repeated freeze-thaw cycles introduce moisture and promote degradation.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for preparing the stock solution, emphasizing the critical "Go/No-Go" checkpoints.

PeptidePrep Start Start: Equilibrate Reagents to RT CheckCoA Check CoA: Get MW & Net Peptide Content Start->CheckCoA Calc Calculate Mass Required (Target: 10-50 mM) CheckCoA->Calc Weigh Weigh Peptide (Anti-static gun recommended) Calc->Weigh AddDMSO Add Anhydrous DMSO Weigh->AddDMSO Vortex Vortex (1 min) AddDMSO->Vortex Decision Is Solution Clear? Vortex->Decision Sonicate Sonicate (Bath, <30°C) Decision->Sonicate No (Particles visible) Aliquot Aliquot into Amber Vials Decision->Aliquot Yes Sonicate->Decision Re-check Store Store at -20°C / -80°C Aliquot->Store

Figure 1: Decision tree for the solubilization of Z-Ile-Gly-Gly-OH, ensuring complete dissolution before storage.

Application: Dilution for Assays

When using the stock in an aqueous assay (e.g., Wünsch Collagenase Assay):

  • Thaw the DMSO aliquot completely at RT.

  • Vortex briefly to ensure homogeneity (DMSO freezes as crystals; solutes can exclude to the center).

  • Stepwise Dilution:

    • Add the DMSO stock into the aqueous buffer while vortexing.

    • Limit: Keep final DMSO concentration < 1-2% (v/v) to avoid inhibiting the enzyme or denaturing the protein target, unless the specific assay tolerates higher organic loads.

    • Example: To get 100 µM working solution: Add 10 µL of 10 mM Stock into 990 µL Buffer.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation upon dilution "Crash-out" effect; Z-group is too hydrophobic for the specific buffer pH.Dilute into a buffer with a neutral pH (7.0-7.5). Add a surfactant (e.g., 0.01% Tween-20) to the buffer before adding the peptide.
Solution turns yellow Oxidation of DMSO or peptide degradation.Discard stock. Use fresh, anhydrous DMSO. Store under Nitrogen gas if possible.
Inconsistent Assay Results Freeze-thaw degradation or water absorption.Use single-use aliquots. Ensure reagents were at RT before opening (preventing condensation).

References

  • Wünsch, E., & Heidrich, H. G. (1963).[1][2] Zur quantitativen Bestimmung der Kollagenase (On the quantitative determination of collagenase). Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333(1), 149-151.[1]

  • Sigma-Aldrich (Merck). Handling and Storage of Peptides. Technical Guide.

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. Application Note.

  • Bachem. Peptide Handling and Storage Guidelines. Technical Library.

Sources

Converting Z-Ile-Gly-Gly-OH to activated esters for conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for converting the tripeptide Z-Ile-Gly-Gly-OH (N-Benzyloxycarbonyl-L-isoleucyl-glycyl-glycine) into its activated ester forms (NHS and Pfp). This specific peptide sequence is widely utilized as a protease-cleavable linker (specifically for ubiquitin-specific proteases) and as a flexible spacer in Antibody-Drug Conjugates (ADCs).

Key Technical Insight: The C-terminal Glycine residue in this sequence eliminates the risk of racemization during activation—a common failure point in peptide chemistry. This allows for more robust activation protocols compared to peptides with chiral C-termini.

Scientific Rationale & Chemistry

The Molecule: Z-Ile-Gly-Gly-OH
  • N-Terminus (Z/Cbz): The Benzyloxycarbonyl group provides acid-stable protection, preventing self-polymerization during activation. It is orthogonal to t-Boc chemistry and can be removed via catalytic hydrogenolysis.

  • Linker Region (Gly-Gly): Provides rotational freedom, reducing steric hindrance during the subsequent conjugation to large proteins.

  • C-Terminus (Activation Site): The carboxylic acid must be converted to a good leaving group (LG) to react with primary amines (Lysine residues) on target proteins.

Activation Strategy: NHS vs. Pfp Esters

We present two routes depending on the application:

  • N-Hydroxysuccinimide (NHS) Ester: Best for immediate aqueous conjugation.[1] High water solubility but hydrolytically unstable (half-life ~1-4 hours at pH 8).

  • Pentafluorophenyl (Pfp) Ester: Best for storage and organic phase reactions. Highly stable to hydrolysis but less soluble in aqueous buffers.

Reaction Mechanism (Graphviz Visualization)

ReactionMechanism Start Z-Ile-Gly-Gly-OH (Carboxylic Acid) Inter O-Acylisourea (Unstable Intermediate) Start->Inter Activation Activator Carbodiimide (DCC or EDC) Activator->Inter Product Activated Ester (Z-Ile-Gly-Gly-OSu) Inter->Product Nucleophilic Attack Byproduct Urea Byproduct (DCU/EDU) Inter->Byproduct Elimination Reagent NHS or Pfp-OH Reagent->Product

Figure 1: Mechanistic pathway of carbodiimide-mediated ester activation. The unstable O-acylisourea intermediate is trapped by NHS to form the stable active ester.

Experimental Protocols

Method A: Synthesis & Isolation of Z-Ile-Gly-Gly-NHS (For Storage)

Use this method if you intend to synthesize the ester, purify it, and store it as a powder.

Materials:

  • Z-Ile-Gly-Gly-OH (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) if solubility is poor.

  • Workup: Cold Diethyl Ether.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Z-Ile-Gly-Gly-OH in 10 mL of anhydrous DMF/DCM (50:50 mix recommended for solubility).

  • Add NHS: Add 1.1 mmol of NHS to the stirring solution. Ensure it dissolves completely.

  • Activation: Cool the solution to 0°C (ice bath). Add 1.1 mmol of DCC in one portion.

    • Expert Note: Adding DCC at 0°C minimizes the formation of N-acylurea, a stable non-reactive byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours . A white precipitate (Dicyclohexylurea - DCU) will form.

  • Filtration: Filter off the DCU precipitate using a sintered glass funnel or a 0.45 µm syringe filter.

  • Precipitation: Dropwise add the filtrate into 100 mL of ice-cold diethyl ether . The activated peptide ester will precipitate as a white solid.

  • Collection: Centrifuge (3000 x g, 5 min) or filter to collect the solid. Wash twice with cold ether.

  • Drying: Dry under high vacuum for 2 hours. Store at -20°C under desiccant.

Method B: In-Situ Activation (For Immediate Conjugation)

Use this method (TSTU) for one-pot conjugation to proteins without isolating the intermediate.

Materials:

  • TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)

  • DIPEA (Diisopropylethylamine)[2]

  • Solvent: Anhydrous DMF.

Protocol:

  • Dissolve Z-Ile-Gly-Gly-OH (10 µmol) in 100 µL anhydrous DMF.

  • Add DIPEA (20 µmol) .

  • Add TSTU (10.5 µmol) .

  • Incubate at Room Temperature for 30-60 minutes .

    • Expert Note: TSTU reacts faster and cleaner than EDC/NHS in organic solvents, generating the NHS ester directly without urea byproducts that are hard to remove in one-pot aqueous steps.

  • Conjugation: Aliquot this mixture directly into your protein solution (pH 8.0–8.5).

Quality Control & Validation

Before committing valuable protein samples, validate the activation.

QC MethodExpected ResultInterpretation
HPLC (C18) Retention time shift (+2-4 min)The ester is significantly more hydrophobic than the free acid.
Mass Spec (ESI) Mass shift +97 DaNet gain of NHS group (115 Da) minus water (18 Da).
IR Spectroscopy New bands at ~1740, 1780, 1815 cm⁻¹Characteristic carbonyl stretches of the succinimide ester.

Troubleshooting Guide

Workflow Logic (Graphviz Visualization)

Troubleshooting Problem Low Conjugation Efficiency Check1 Is the NHS ester hydrolyzed? Problem->Check1 Action1 Ensure anhydrous solvents. Store under Argon. Check1->Action1 Yes Check2 Is the peptide soluble? Check1->Check2 No Action2 Gly-Gly sequences aggregate. Use DMSO/DMF, avoid pure DCM. Check2->Action2 No Check3 Is the pH correct? Check2->Check3 Yes Action3 Conjugation requires pH 8.0-8.5. Hydrolysis dominates > pH 9.0. Check3->Action3 No

Figure 2: Diagnostic flowchart for low conjugation yields.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS ester chemistry and protocols).

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on peptide activation and racemization mechanisms).

  • Thermo Fisher Scientific. Crosslinking Technical Handbook. (Detailed data on EDC/NHS reaction kinetics and pH dependence).

  • Knorr, R., et al. (1989). "New coupling reagents in peptide chemistry". Tetrahedron Letters, 30(15), 1927-1930. (Primary literature on TSTU/uronium salt activation).

Sources

Z-Ile-Gly-Gly-OH application in protease specificity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Z-Ile-Gly-Gly-OH in Protease Specificity Profiling

Topic: Z-Ile-Gly-Gly-OH Application in Protease Specificity Profiling Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Z-Ile-Gly-Gly-OH

In the characterization of proteolytic enzymes, defining the precise substrate specificity—specifically the interaction between the enzyme's active site subsites (S1, S1', S2) and the substrate residues (P1, P1', P2)—is critical for drug design and mechanistic understanding.

Z-Ile-Gly-Gly-OH (N-Benzyloxycarbonyl-L-Isoleucyl-Glycyl-Glycine) serves as a specialized, synthetic tripeptide probe used to map the S1-S1' specificity of endopeptidases and the C-terminal trimming activity of carboxypeptidases.

Unlike fluorogenic FRET substrates which are often bulky and expensive, Z-Ile-Gly-Gly-OH offers a distinct advantage:

  • Structural Mimicry: The Z-group (Benzyloxycarbonyl) mimics the polypeptide chain N-terminus, directing the enzyme to process the peptide as an internal sequence (endopeptidase activity) or a C-terminal fragment.

  • Hydrophobic P1 / Flexible P1' Profile: The Isoleucine (Ile) at P1 presents a bulky, hydrophobic side chain, while the Glycine (Gly) at P1' offers high conformational flexibility. This specific combination interrogates the enzyme's preference for hydrophobic-small cleavage sites (e.g., Chymotrypsin-like or Elastase-like specificity) versus hydrophobic-hydrophobic sites (e.g., Thermolysin-like, which would likely reject this substrate).

  • Carboxypeptidase Profiling: The free C-terminal carboxyl group allows this molecule to serve as a substrate for carboxypeptidases (e.g., Carboxypeptidase Y), releasing Glycine residues sequentially.

Mechanism of Action & Specificity Logic

To interpret assay results correctly, one must understand the potential cleavage events. The Schechter and Berger nomenclature is applied here:

  • Substrate: Z - Ile (P1) - Gly (P1') - Gly (P2') - OH

  • Potential Cleavage Site A (Endopeptidase): Between Ile and Gly .

    • Enzyme Type:[1] Serine proteases with chymotrypsin-like specificity (preferring large hydrophobic P1) or metalloproteases tolerating Gly at P1'.

    • Products: Z-Ile-OH + H-Gly-Gly-OH.

  • Potential Cleavage Site B (Carboxypeptidase): Release of C-terminal Gly .

    • Enzyme Type:[1] Carboxypeptidase Y (broad specificity) or Lysosomal Carboxypeptidases.

    • Products: Z-Ile-Gly-OH + Glycine.[2]

Diagram: Z-Ile-Gly-Gly-OH Cleavage Pathways

CleavageMechanism Substrate Z-Ile-Gly-Gly-OH (Substrate) Endo Endopeptidase (e.g., Chymotrypsin-like) Substrate->Endo Cleavage at Ile-Gly Bond Carboxy Carboxypeptidase (e.g., CPY) Substrate->Carboxy Cleavage at C-term Gly Prod_Endo1 Z-Ile-OH (Acid Fragment) Endo->Prod_Endo1 Prod_Endo2 H-Gly-Gly-OH (Dipeptide Amine) Endo->Prod_Endo2 Detectable via Ninhydrin (Free Amine) Prod_Carb1 Z-Ile-Gly-OH (Shortened Peptide) Carboxy->Prod_Carb1 Prod_Carb2 Glycine (Free Amino Acid) Carboxy->Prod_Carb2 Detectable via HPLC/Ninhydrin

Caption: Cleavage map showing distinct products generated by endopeptidase vs. carboxypeptidase activity.

Application Areas

  • Protease Library Screening: Used in combinatorial libraries to identify enzymes that specifically require Ile at P1 and tolerate Gly at P1'. This distinguishes them from enzymes requiring hydrophobic residues at both P1 and P1' (e.g., Pepsin, Thermolysin).

  • Quality Control of Collagenase Preparations: While not the primary collagenase substrate (which is typically Pz-peptide or FALGPA), Z-Ile-Gly-Gly-OH is used to detect contaminating non-specific neutral proteases or clostripain activity in crude collagenase lots.

  • Kinetic Characterization (

    
    ):  Determination of catalytic efficiency for engineered proteases in drug development pipelines.
    

Detailed Protocol: Specificity Profiling Assay

This protocol describes two detection methods:

  • Method A: HPLC Analysis (High Specificity) – Recommended for initial identification of cleavage sites.

  • Method B: Ninhydrin Assay (High Throughput) – Recommended for quantifying activity once the cleavage site is known.

Reagents Preparation
  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.

    • Note: For metalloproteases (MMPs, bacterial collagenase), add 10 mM CaCl₂ and 10 µM ZnCl₂.

  • Substrate Stock (100 mM): Dissolve Z-Ile-Gly-Gly-OH (CAS 84559-82-0) in Dimethyl Sulfoxide (DMSO).

    • Storage: Stable at -20°C for 6 months.

  • Enzyme Solution: Dilute target protease to 1–10 µM in Assay Buffer immediately before use.

  • Stopping Solution: 10% Trifluoroacetic acid (TFA) for HPLC; or Citrate Buffer pH 5.0 for Ninhydrin.

Method A: HPLC Analysis (Cleavage Site Verification)

This method separates the substrate from the products (Z-Ile-OH vs. Z-Ile-Gly-OH) to definitively prove where the enzyme cuts.

  • Reaction Mix: Combine 190 µL Assay Buffer, 5 µL Substrate Stock (Final 2.5 mM), and 5 µL Enzyme Solution.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 20 µL of 10% TFA.

  • HPLC Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Detection: UV at 214 nm (peptide bonds) and 257 nm (Z-group aromatic ring).

  • Data Interpretation:

    • Peak A (Substrate): Late eluting (Hydrophobic Z-Ile-Gly-Gly).

    • Peak B (Endo Product): Z-Ile-OH (Intermediate retention).

    • Peak C (Carboxy Product): Z-Ile-Gly-OH (Distinct retention time).

    • Note: Use synthetic standards of Z-Ile-OH and Z-Ile-Gly-OH to confirm peak identity.

Method B: Ninhydrin Assay (Quantitative Kinetics)

Since the Z-group blocks the N-terminus of the substrate, the intact substrate reacts poorly with ninhydrin. Cleavage releases a free amine (Gly-Gly or Gly), generating a strong purple color (Ruhemann's purple).

  • Reaction:

    • Mix 100 µL Buffer + 50 µL Substrate (2 mM) + 50 µL Enzyme.

    • Incubate at 37°C for defined time points (e.g., 0, 10, 20, 30 min).

  • Color Development:

    • Add 100 µL of Ninhydrin Reagent (2% ninhydrin in ethanol/buffer).

    • Heat at 95°C for 10 minutes.

  • Measurement:

    • Cool to room temperature.

    • Measure Absorbance at 570 nm .

  • Calculation:

    • Use a Glycine standard curve to convert Absorbance to µmol amine released.

    • Calculate Activity (Units/mL) = (µmol product released) / (Time × Volume enzyme).

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Buffer, Enzyme, Substrate) Incubation Incubation 37°C, pH 7.5, 30-60 min Start->Incubation Split Select Detection Method Incubation->Split HPLC HPLC Analysis (Identify Cleavage Site) Split->HPLC Specificity Mapping Ninhydrin Ninhydrin Assay (Quantify Activity) Split->Ninhydrin Routine Screening Result1 Peak Shift Analysis (Z-Ile vs Z-Ile-Gly) HPLC->Result1 Result2 Absorbance @ 570nm (Free Amine Quantification) Ninhydrin->Result2 Analysis Calculate Kinetic Parameters (Km, kcat) Result1->Analysis Result2->Analysis

Caption: Step-by-step experimental workflow for protease profiling using Z-Ile-Gly-Gly-OH.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background (Ninhydrin) Contaminated substrate (free amines)Check substrate purity by HPLC. Ensure Z-group is intact.
No Cleavage Observed Enzyme requires P1' hydrophobicityZ-Ile-Gly-Gly-OH has Gly at P1'. Switch to Z-Gly-Gly-Phe-OH or Z-Gly-Gly-Leu-OH.
Precipitation Substrate insolubilityDissolve stock in 100% DMSO; ensure final DMSO concentration in assay is <5%.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or incubation time. Ensure <10% substrate conversion.

References

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. Link

  • Barrett, A. J., Rawlings, N. D., & Woessner, J. F. (Eds.). (2012). Handbook of Proteolytic Enzymes. Academic Press. Link

  • Rosen, H. (1957). A modified ninhydrin colorimetric analysis for amino acids. Archives of Biochemistry and Biophysics, 67(1), 10-15. Link

  • Bond, M. D., & Van Wart, H. E. (1984). Characterization of the individual collagenases from Clostridium histolyticum. Biochemistry, 23(13), 3085-3091. Link

Sources

Application Note: Z-Ile-Gly-Gly-OH as a Negative Control for Deubiquitinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Controls in Deubiquitinase Research

Deubiquitinases (DUBs), a large family of proteases, are central regulators of the ubiquitin system, influencing protein stability, signaling, and cellular homeostasis.[1][2] Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[1] The development of potent and specific DUB inhibitors is a key focus of modern drug discovery. Foundational to this effort is the robust and accurate measurement of DUB activity, which hinges on the implementation of appropriate and well-validated controls.

A negative control is an essential component of any enzymatic assay, establishing the baseline signal in the absence of specific enzyme activity.[3][4] It ensures that any observed signal modulation is a direct result of the compound or condition being tested, rather than artifacts such as non-specific interactions, assay buffer instability, or fluorescent interference. While a "no enzyme" control is standard, a more sophisticated negative control is a molecule that is structurally related to a substrate or inhibitor but is catalytically inert.

This application note details the rationale, validation, and application of the tripeptide Z-Ile-Gly-Gly-OH (Z-IGG-OH) as an effective negative control in biochemical assays for cysteine-based deubiquitinases.

The Rationale for Z-Ile-Gly-Gly-OH as a DUB Negative Control

The selection of Z-Ile-Gly-Gly-OH as a negative control is based on a mechanistic understanding of DUB substrate recognition and catalysis.

Mimicking the Ubiquitin C-Terminus

DUBs recognize and cleave the isopeptide bond at the C-terminus of ubiquitin. This C-terminal tail culminates in a signature diglycine (Gly-Gly) motif (…Leu-Arg-Gly-Gly-COOH). The Z-Ile-Gly-Gly-OH peptide incorporates this key Gly-Gly sequence, providing a structural echo of the ubiquitin C-terminus.

Lacking Essential Features for Recognition and Catalysis

Despite this similarity, Z-Ile-Gly-Gly-OH is designed to be inert for two critical reasons:

  • Absence of the Ubiquitin Fold: DUB specificity is not solely dictated by the C-terminal tail. The entire ubiquitin protein fold is crucial for establishing multiple points of contact with the DUB, ensuring high-affinity binding and proper orientation of the scissile bond in the active site.[5][6] The small tripeptide Z-IGG-OH lacks this extensive structure and is therefore unlikely to be recognized and bound with any significant affinity by most DUBs.[7]

  • Non-Reactive Carboxylate Terminus: The majority of DUBs are cysteine proteases that employ a catalytic triad (Cys, His, Asp/Asn) to hydrolyze the isopeptide bond.[8][9] Many potent DUB inhibitors are peptide-based and feature a reactive electrophilic "warhead" (e.g., aldehyde, vinyl sulfone) that forms a covalent bond with the active site cysteine.[1][10] In contrast, Z-Ile-Gly-Gly-OH possesses a stable, non-reactive carboxylic acid (-OH) at its C-terminus. This group is not susceptible to nucleophilic attack by the catalytic cysteine, rendering the molecule incapable of covalent modification and inhibition.

This combination of partial structural mimicry and chemical inertness makes Z-Ile-Gly-Gly-OH an ideal candidate for a negative control. It allows researchers to account for any potential non-specific effects of introducing a benzyloxycarbonyl-protected peptide into the assay system without interfering with the DUB's catalytic activity.

cluster_0 DUB Active Site cluster_1 Molecules cluster_2 Interaction & Outcome Catalytic Triad Cys, His, Asp/Asn Binding_Cleavage Specific Binding & Isopeptide Bond Cleavage Catalytic Triad->Binding_Cleavage Catalysis No_Binding No Specific Binding or Reaction Catalytic Triad->No_Binding Covalent_Inhibition Covalent Adduct Formation (Inhibition) Catalytic Triad->Covalent_Inhibition Nucleophilic Attack Ubiquitin Substrate Full Ubiquitin Fold (...L-R-G-G-Substrate) Ubiquitin Substrate->Catalytic Triad Recognized & Binds Z_IGG_OH Z-Ile-Gly-Gly-OH (Negative Control) Z_IGG_OH->Catalytic Triad Not Recognized Peptide_Aldehyde Peptide-Aldehyde Inhibitor (...-Gly-Aldehyde) Peptide_Aldehyde->Catalytic Triad Binds & Reacts

Figure 1. Logical workflow illustrating why Z-Ile-Gly-Gly-OH serves as an effective negative control compared to a true substrate or a covalent inhibitor.

Experimental Protocols

The following protocols provide a framework for first validating Z-Ile-Gly-Gly-OH as a negative control and then using it in routine DUB inhibitor screening assays. The example uses a generic fluorescence-based assay with Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) as the substrate.

Materials and Reagents
  • DUB Enzyme: e.g., recombinant human USP7 or UCH-L3.

  • DUB Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 2 mM DTT (add fresh).[11][12][13]

  • Substrate: Ubiquitin-AMC (Ub-AMC), 100 µM stock in DMSO.

  • Positive Control Inhibitor: e.g., Ubiquitin Aldehyde (Ub-Al), 100 µM stock in DMSO.

  • Negative Control: Z-Ile-Gly-Gly-OH, 10 mM stock in DMSO.

  • Plate: Black, flat-bottom 96- or 384-well microplate suitable for fluorescence measurements.

  • Plate Reader: Capable of excitation at ~360 nm and emission at ~460 nm.

Protocol 1: Validation of Z-Ile-Gly-Gly-OH as a Negative Control

This experiment is designed to confirm that Z-IGG-OH does not inhibit or interfere with the DUB assay at a high concentration.

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 1X DUB Assay Buffer and add DTT immediately before use. Dilute the DUB enzyme to a working concentration (e.g., 2X final concentration) in 1X DUB Assay Buffer. A typical final enzyme concentration is in the low nanomolar range (e.g., 1-10 nM), which should be optimized for linear reaction kinetics.

  • Set Up Assay Plate: Add the components to the wells of the microplate as described in Table 1 . It is recommended to perform all measurements in triplicate.

    Table 1: Plate Setup for Z-IGG-OH Validation

    Well Type DUB Assay Buffer DUB Enzyme (2X) Positive Control (Ub-Al) Z-IGG-OH (100X) DMSO
    No Enzyme 49 µL - - - 1 µL
    Enzyme Only (100% Activity) 24 µL 25 µL - - 1 µL
    Positive Control (Inhibited) 23 µL 25 µL 1 µL (final 1 µM) - 1 µL

    | Negative Control (Test) | 23 µL | 25 µL | - | 1 µL (final 100 µM) | 1 µL |

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature (or 37°C) for 15-30 minutes. This allows the enzyme to interact with the control compounds.

  • Initiate Reaction: Prepare a 2X working solution of Ub-AMC (e.g., 1 µM for a 500 nM final concentration) in 1X DUB Assay Buffer.[11] Add 50 µL of the 2X Ub-AMC solution to all wells to start the reaction (final volume = 100 µL).

  • Measure Fluorescence: Immediately place the plate in the plate reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence signal over time (RFU/min).

    • Subtract the average rate of the "No Enzyme" wells from all other wells to correct for background substrate hydrolysis.

    • Compare the rate of the "Negative Control (Test)" wells to the "Enzyme Only" wells.

Expected Results for Validation

The results should demonstrate that Z-Ile-Gly-Gly-OH does not significantly alter DUB activity.

Table 2: Expected Outcome of Validation Experiment

Condition Expected DUB Activity (Relative Rate) Interpretation
Enzyme Only 100% Establishes the baseline for uninhibited enzyme activity.
Positive Control (Ub-Al) < 10% Confirms that the assay can detect inhibition.

| Negative Control (Z-IGG-OH) | 95% - 105% | Demonstrates that Z-IGG-OH does not inhibit the DUB and is a valid negative control. |

cluster_workflow Validation Workflow Start Prepare Reagents (Enzyme, Buffer, Controls) Plate_Setup Plate Assay Components (See Table 1) Start->Plate_Setup Pre_Incubate Pre-incubate Plate (15-30 min) Plate_Setup->Pre_Incubate Initiate Add Ub-AMC Substrate Pre_Incubate->Initiate Measure Read Fluorescence Kinetically Initiate->Measure Analyze Calculate Reaction Rates Measure->Analyze Validate Compare Z-IGG-OH rate to 100% Activity Control Analyze->Validate Result_Valid Result: Valid Negative Control (Activity ≈ 100%) Validate->Result_Valid Yes Result_Invalid Result: Invalid (Activity Significantly Altered) Validate->Result_Invalid No

Figure 2. Step-by-step workflow for the experimental validation of Z-Ile-Gly-Gly-OH as a negative control.

Protocol 2: Using Z-Ile-Gly-Gly-OH in an Inhibitor Screening Assay

Once validated, Z-Ile-Gly-Gly-OH can be used as a routine negative control in screening campaigns to help identify false positives.

  • Plate Layout: Design a plate map that includes wells for:

    • 100% Activity Control: DUB enzyme + DMSO.

    • 0% Activity Control (Negative Control): DUB enzyme + Z-Ile-Gly-Gly-OH (e.g., 100 µM final concentration).

    • Test Compounds: DUB enzyme + test compounds at various concentrations.

  • Assay Procedure:

    • Add 25 µL of 2X DUB enzyme to all wells.

    • Add 1 µL of test compounds, Z-IGG-OH, or DMSO to the appropriate wells.

    • Add DUB Assay Buffer to bring the volume to 50 µL.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of 2X Ub-AMC substrate.

    • Measure fluorescence kinetically as described in Protocol 1.

  • Data Analysis for Screening:

    • Calculate the initial velocity (rate) for all wells.

    • Normalize the data using the control wells:

      • % Inhibition = 100 * (1 - (Rate_Test_Compound - Rate_Negative_Control) / (Rate_100%_Activity - Rate_Negative_Control))

    • Plot % Inhibition versus compound concentration to determine IC₅₀ values for active compounds.

Conclusion and Best Practices

The tripeptide Z-Ile-Gly-Gly-OH serves as a scientifically-grounded negative control for DUB assays. Its design leverages a fundamental understanding of DUB-substrate interactions, incorporating a partial recognition motif while omitting the necessary elements for high-affinity binding and catalytic reaction.

Best Practices:

  • Initial Validation: Always perform the validation protocol (Protocol 1) for your specific DUB and assay conditions before adopting Z-IGG-OH as a routine control.

  • Concentration: Use Z-IGG-OH at a concentration that is at or above the highest concentration of the test compounds in your screen (e.g., 50-100 µM).

  • Solvent Matching: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells.

By incorporating a well-validated, inert control molecule like Z-Ile-Gly-Gly-OH, researchers can enhance the quality and reliability of their DUB screening data, leading to more confident identification of true inhibitors and accelerating the pace of drug discovery.

References

  • Role of deubiquitinating enzymes (DUBs) in ubiquitin–ubiquitin and ubiquitin–substrate linkages. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • He, M., & Zhou, Z. (2024). Deubiquitinase dynamics: methodologies for understanding substrate interactions. Journal of Biological Chemistry, 300(1), 105527. [Link]

  • Identification of Deubiquitinases (DUBs) associated with TRIM18/MID1. (2022). ResearchGate. [Link]

  • Fang, Y. Z., Jiang, L., Cao, J., He, Q., & Yang, B. (2022). Deubiquitination complex platform: A plausible mechanism for regulating the substrate specificity of deubiquitinating enzymes. Acta Pharmaceutica Sinica B, 12(8), 3125–3128. [Link]

  • Antao, A. M., Tyagi, A., & Amara, R. R. (2021). Deubiquitinases (DUBs) and DUB inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 31(1), 1-19. [Link]

  • Clague, M. J., Urbé, S., & Komander, D. (2020). The structure and function of deubiquitinases: lessons from budding yeast. Open Biology, 10(10), 200279. [Link]

  • Sheedlo, M. J., Santiago, A., Kim, H., et al. (2015). Structural basis of substrate recognition by a bacterial deubiquitinase important for dynamics of phagosome ubiquitination. Proceedings of the National Academy of Sciences, 112(49), 15086-15091. [Link]

  • Harrigan, J. A., Jacq, X., Martin, N. M., & Jackson, S. P. (2022). Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response. Journal of Biological Chemistry, 298(3), 101640. [Link]

  • Sheedlo, M. J., Santiago, A., Kim, H., et al. (2015). Structural basis of substrate recognition by a bacterial deubiquitinase important for dynamics of phagosome ubiquitination. OSTI.GOV. [Link]

  • Mechanism, Specificity and Structure of the Deubiquitinases. (2017). ResearchGate. [Link]

  • All DUB classes recognize the ubiquitin C-terminus by acidic... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • DUBs: Regulation by Reversible Ubiquitination. (2015). Austin Publishing Group. [Link]

  • Proteasome. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Deubiquitinating (DUB) assay protocol. (n.d.). University of Dundee. Retrieved February 4, 2026, from [Link]

  • Deubiquitinating enzyme. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Johnston, J. M., et al. (2015). Characterizing substrate selectivity of ubiquitin C-terminal hydrolase-L3 using engineered α-linked ubiquitin substrates. Biochemistry, 54(1), 13-25. [Link]

  • Regulation and Cellular Roles of Ubiquitin-specific Deubiquitinating Enzymes. (2010). PMC. [Link]

  • Zhang, Y., et al. (2022). USP7 substrates identified by proteomics analysis reveal the specificity of USP7. Genes & Development, 36(21-22), 1185-1198. [Link]

  • Substrate specificity of UCH-L3 and MERS PLpro. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis (A) and mechanism of inhibition (B) of the peptide vinyl sulfones. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). PMC. [Link]

  • Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity. (2017). PMC. [Link]

  • Insights into the Mechanism of Deubiquitination by JAMM Deubiquitinases from Cocrystal Structures of the Enzyme with the Substrate and Product. (2014). ACS Publications. [Link]

  • UCHL3. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays. (2021). NIH. [Link]

  • UbiQ protocol P003 _ DUB bioluminescence assay. (2012). UbiQ Bio. [Link]

  • Molecular mechanism for the substrate recognition of USP7. (2017). PMC. [Link]

  • DUB-Freedom™ Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 4, 2026, from [Link]

  • Ubiquitin-Specific Protease 7 (USP7) as a Promising Therapeutic Target for Drug Discovery: From Mechanisms to Therapies. (2023). ACS Publications. [Link]

  • Substrate Specificity of Deubiquitinating Enzymes: Ubiquitin C-Terminal Hydrolases. (1998). ACS Publications. [Link]

  • Considerations for the design and reporting of enzyme assays in high-throughput screening applications. (2011). ResearchGate. [Link]

  • UCHL3 Gene - Ubiquitin C-Terminal Hydrolase L3. (n.d.). GeneCards. Retrieved February 4, 2026, from [Link]

  • ASSAY CONTROLS | Biochemical, ELISA and microplate assays. (2022, March 22). YouTube. [Link]

  • USP7: structure, substrate specificity, and inhibition. (2016). PMC. [Link]

  • How to decide on blank and positive and negative control in an enzymatic or biochemical assay. (2015, October 21). Quora. [Link]

  • Gene ResultUSP7 ubiquitin specific peptidase 7. (n.d.). NCBI. Retrieved February 4, 2026, from [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Publications. [Link]

Sources

Synthesis of C-terminal modified Z-Ile-Gly-Gly derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis of C-Terminal Modified Z-Ile-Gly-Gly Derivatives

Executive Summary & Strategic Context

The tripeptide motif Z-Ile-Gly-Gly (Z-IGG) represents a critical scaffold in protease research, serving as a structural mimic of the C-terminus of Ubiquitin (Ub) and Interferon-Stimulated Gene 15 (ISG15). This sequence is the primary recognition site for Deubiquitinating enzymes (DUBs) and, most notably, the SARS-CoV-2 Papain-like protease (PLpro) .

While the N-terminal Benzyloxycarbonyl (Z) group provides stability and hydrophobic binding affinity, the C-terminal modification dictates the molecule's function:

  • Z-IGG-AMC (7-amino-4-methylcoumarin): A fluorogenic substrate for kinetic assays (

    
    , 
    
    
    
    ).
  • Z-IGG-CHO (Aldehyde): A reversible covalent inhibitor (Transition state analog).

  • Z-IGG-VS (Vinyl Sulfone): An irreversible cysteine protease probe.

This guide details the synthetic routes for these derivatives, prioritizing the Mixed Anhydride Method for AMC coupling due to the low nucleophilicity of the aminocoumarin leaving group.

Strategic Synthesis Architecture

The synthesis is modular. We first construct the protected tripeptide backbone, then diverge based on the desired C-terminal functionality.

Decision Matrix: Synthetic Route Selection
ParameterSolution PhaseSolid Phase (SPPS)Recommendation
Scale >5 grams<1 gramSolution Phase for bulk intermediate (Z-IGG-OH) production.
Purity Requires extraction/crystallizationRequires HPLCSPPS for rapid library generation.
C-Term Mod Flexible (AMC, CHO, VS)Limited (Requires specific linkers)Solution Phase is strictly required for AMC coupling due to poor on-resin kinetics.

Protocol A: Synthesis of the Core Scaffold (Z-Ile-Gly-Gly-OH)

Objective: Produce high-purity Z-Ile-Gly-Gly-OH on a multi-gram scale using solution-phase chemistry to avoid racemization.

Reagents:

  • Z-Ile-OSu (N-Hydroxysuccinimide ester)

  • H-Gly-Gly-OH (Diglycine)

  • Solvent: DMF/Water mix or Dioxane/Water

  • Base: NaHCO₃

Step-by-Step Methodology:

  • Dissolution: Dissolve H-Gly-Gly-OH (1.0 eq) and NaHCO₃ (2.2 eq) in water.

  • Coupling: Dissolve Z-Ile-OSu (1.1 eq) in Dioxane or THF and add dropwise to the aqueous glycine solution.

    • Why OSu? The NHS-ester is less prone to racemization than carbodiimide coupling (EDC/DCC) and requires no additional activation step.

  • Reaction: Stir at Room Temperature (RT) for 18–24 hours. Monitor by TLC (CHCl₃/MeOH/AcOH 85:10:5).

  • Workup:

    • Acidify to pH 2–3 with 1N HCl.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from EtOAc/Hexane.

    • Target Yield: >85%

    • Validation: ESI-MS (

      
       Da).
      

Protocol B: Synthesis of Fluorogenic Substrate (Z-IGG-AMC)

Challenge: The amino group of 7-amino-4-methylcoumarin (AMC) is electronically deactivated (aniline-like), making it a poor nucleophile. Standard EDC/HOBt coupling often fails or results in low yields. Solution: The Mixed Anhydride Method using Isobutyl Chloroformate (IBCF) is the industry standard for this transformation.

Reagents:

  • Z-Ile-Gly-Gly-OH (from Protocol A)

  • Isobutyl Chloroformate (IBCF)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • AMC (7-amino-4-methylcoumarin)

  • Solvent: Anhydrous THF/DMF (1:1)

Step-by-Step Methodology:

  • Activation (The Mixed Anhydride):

    • Dissolve Z-IGG-OH (1.0 eq) in anhydrous THF/DMF under Nitrogen.

    • Cool to -15°C (Ice/Salt bath). Critical: Temperature control prevents disproportionation of the anhydride.

    • Add NMM (1.1 eq).

    • Add IBCF (1.1 eq) dropwise. Stir for 15 minutes.

  • Coupling:

    • Add AMC (1.2 eq) dissolved in minimal DMF.

    • Allow the reaction to warm to RT slowly overnight.

  • Workup:

    • Evaporate THF. Dilute with EtOAc.

    • Wash sequence: 5% Citric Acid, Water, 5% NaHCO₃, Brine.

    • Note: Unreacted AMC is fluorescent; thorough washing is required.

  • Purification:

    • Flash Column Chromatography (DCM/MeOH gradient).

    • Target: White to off-white solid.

Protocol C: Synthesis of Peptide Aldehyde Inhibitor (Z-IGG-CHO)

Mechanism: Peptide aldehydes form a reversible hemiacetal adduct with the active site cysteine (Cys111 in SARS-CoV-2 PLpro). Route: Weinreb Amide Reduction.

Step-by-Step Methodology:

  • Weinreb Amide Formation:

    • Couple Z-IGG-OH with N,O-Dimethylhydroxylamine hydrochloride using EDC/HOBt and DIPEA in DCM.

    • Isolate the intermediate: Z-Ile-Gly-Gly-N(OMe)Me .

  • Reduction (Lithium Aluminum Hydride - LAH):

    • Dissolve the Weinreb amide in anhydrous THF.

    • Cool to 0°C .

    • Add LiAlH₄ (0.5–1.0 eq) carefully. Why? Weinreb amides form a stable chelated intermediate that resists over-reduction to the alcohol.

  • Quench & Hydrolysis:

    • Quench with KHSO₄ or Fieser workup.

    • The aldehyde is released upon hydrolysis.

  • Purification:

    • Immediate purification via Reverse-Phase HPLC (C18, Acetonitrile/Water + 0.1% TFA).

    • Storage: Lyophilize immediately and store at -80°C. Aldehydes are prone to oxidation and hydration.

Visualizing the Synthetic Logic

The following diagram illustrates the divergence from the core tripeptide to the functionalized derivatives.

Z_IGG_Synthesis Start Starting Materials (Z-Ile-OSu + H-Gly-Gly-OH) Core Core Scaffold Z-Ile-Gly-Gly-OH Start->Core Solution Phase Coupling (NaHCO3, Dioxane/H2O) Decision Select C-Terminal Mod Core->Decision Act1 Activation: Isobutyl Chloroformate (Mixed Anhydride) Decision->Act1 Route A: Assay Substrate Act2 Activation: N,O-Dimethylhydroxylamine (Weinreb Amide) Decision->Act2 Route B: Inhibitor Prod1 Fluorogenic Substrate Z-Ile-Gly-Gly-AMC Act1->Prod1 + AMC (Coumarin) -15°C to RT Red2 Reduction: LiAlH4 / THF Act2->Red2 Intermediate: Z-IGG-N(OMe)Me Prod2 Reversible Inhibitor Z-Ile-Gly-Gly-CHO Red2->Prod2 Hydrolysis

Caption: Synthetic divergence of Z-Ile-Gly-Gly derivatives via Mixed Anhydride (AMC) and Weinreb Amide (CHO) pathways.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (AMC) Mixed Anhydride decompositionEnsure temp is <-10°C during IBCF addition. Do not stir >15 min before adding AMC.
Racemization Over-activation or high base conc.Use N-Hydroxysuccinimide (OSu) esters for the initial backbone assembly. Avoid excess base.
Aldehyde Hydration Storage conditionsPeptide aldehydes exist as hydrates in water. Confirm structure via NMR in DMSO-d6 (look for -CHO peak at ~9.5 ppm).
Solubility Hydrophobic Z-groupDissolve final products in DMSO (10-20 mM stock) before diluting into assay buffer.

References

  • Rut, W. et al. (2020).[1][2][3] Activity profiling and crystal structures of inhibitor-bound SARS-CoV-2-PLpro protease provides a framework for anti-COVID-19 drug design.[1][2][3] Science Advances, 6(42).[3]

  • Zimmerman, M., et al. (1977). Sensitive assays for trypsin, trypsin-like enzymes, and elastase. Analytical Biochemistry, 78(1), 47-51. (Foundational protocol for AMC coupling via Mixed Anhydride).

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678. (Standard Weinreb Amide reduction protocol).

  • Shin, D. et al. (2020).[1] Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity. Nature, 587, 657–662.

Sources

Troubleshooting & Optimization

Troubleshooting incomplete coupling of Z-Ile-Gly-Gly-OH in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Z-Ile-Gly-Gly-OH Coupling

Executive Summary: The "Gly-Gly" Aggregation Paradox

Welcome to the Advanced Peptide Synthesis Support Center. You are likely encountering incomplete coupling with Z-Ile-Gly-Gly-OH (Carbobenzyloxy-L-isoleucyl-glycyl-glycine).[1]

Based on the physicochemical properties of this fragment, your issue is almost certainly not chemical reactivity (activation), but rather physical accessibility caused by intermolecular aggregation. The combination of the hydrophobic Z-Ile head and the flexible, hydrogen-bond-donating Gly-Gly tail creates a "perfect storm" for


-sheet formation and gelation in standard solvents like DCM or DMF.[1]

This guide provides a root-cause analysis and validated protocols to overcome these solubility and steric barriers.

Diagnostic Hub: Identify Your Failure Mode

Before altering your protocol, use this decision matrix to pinpoint the bottleneck.

DiagnosticTree Start Symptom: Low Yield / Incomplete Coupling Q1 Is the reaction mixture cloudy or gelatinous? Start->Q1 Solubility ISSUE: Aggregation/Solubility (Most Likely) Q1->Solubility Yes Q2 Is the acceptor amine sterically hindered? (e.g., N-Me, alpha-branched) Q1->Q2 No (Clear solution) Sterics ISSUE: Steric Hindrance Q2->Sterics Yes Chemistry ISSUE: Activation Kinetics Q2->Chemistry No

Figure 1: Diagnostic decision tree for troubleshooting peptide coupling failures.

Deep Dive: The Technical Barriers

The Solubility Trap (Interchain Aggregation)

The Z-Ile-Gly-Gly-OH sequence is prone to forming insoluble supramolecular structures.[1] The amide protons on the Gly-Gly backbone act as aggressive hydrogen bond donors. In non-polar or moderately polar solvents (DCM, DMF), these form intermolecular


-sheets, effectively "locking" the activated carboxylate inside a gel matrix where it cannot diffuse to the amine.
  • The Fix: You must disrupt these hydrogen bonds using Chaotropic Salts or Polar Aprotic Solvents with high dielectric constants.

Activation Strategy (Racemization is NOT a Risk)

A common misconception is the fear of racemization during fragment condensation.

  • Fact: The C-terminal residue of your fragment is Glycine .

  • Implication: Glycine is achiral. Therefore, oxazolone formation during activation does not lead to racemization.

  • Strategy: You can (and should) use the most powerful coupling reagents available (e.g., HATU, HCTU) without the risk of epimerizing the C-terminus.

Optimized Protocols

Protocol A: The "Magic Mixture" (For Aggregation Suppression)

Use this protocol if your reaction mixture turns cloudy or gels.

Reagents:

  • Solvent System: DMF / DCM / NMP (1:1:1 v/v/v) containing 0.8 M LiCl (Lithium Chloride).[1]

    • Why LiCl? The lithium ion coordinates with peptide backbone carbonyls, disrupting interchain H-bonds and preventing

      
      -sheet formation [1].[1]
      
  • Coupling Reagent: HATU (1.1 eq) or COMU (1.1 eq).[1]

  • Base: DIEA (2.0 eq).

Step-by-Step:

  • Dissolution: Dissolve Z-Ile-Gly-Gly-OH (1.0 eq) in the "Magic Mixture" solvent. Ensure it is fully clear. If hazy, add small volumes of DMSO.

  • Activation: Add HATU (1.1 eq) and DIEA (1.0 eq). Shake/vortex for 30 seconds. Note: Pre-activation is safe here due to the C-terminal Gly.[1]

  • Coupling: Add the activated solution to your resin/amine component.[2] Add the remaining DIEA (1.0 eq).

  • Incubation: React for 2–4 hours at room temperature.

  • Monitoring: Check clarity. If gelation returns, heat to 45°C (see FAQ).

Protocol B: Microwave-Assisted Coupling (For Steric Hindrance)

Use this if the solution is clear but the reaction is slow.[1]

ParameterSettingRationale
Temperature 50°C - 60°CIncreases kinetic energy to overcome steric barriers of the Ile side chain.[1]
Power 25-30 WattsPrevent overheating/degradation of the Z-group (sensitive to high T > 75°C).[1]
Time 2 x 10 minsDouble coupling with fresh reagents ensures completion.

Mechanism of Action: Aggregation Disruption[3]

The following diagram illustrates how chaotropic salts (LiCl) permit coupling by breaking the


-sheet network.

AggregationMechanism cluster_0 Standard Conditions (DMF) cluster_1 Chaotropic Conditions (LiCl/DMSO) Aggr1 Z-Ile-Gly-Gly-Act Aggr2 Z-Ile-Gly-Gly-Act Aggr1->Aggr2 H-Bonds (Insoluble Beta-Sheet) Free1 Z-Ile-Gly-Gly-Act Aggr1->Free1 Add LiCl Li Li+ Free1->Li Coordination (Solubilized) Resin Amine-Resin Free1->Resin Successful Diffusion

Figure 2: Mechanism of chaotropic disruption.[1] Li+ ions coordinate with the peptide backbone, breaking intermolecular H-bonds and allowing the activated species to diffuse to the resin.

Frequently Asked Questions (FAQs)

Q1: Can I use PyBOP instead of HATU? A: You can, but HATU (or HCTU) is superior for fragment condensation. Since the C-terminal is Glycine, you do not need to worry about the high reactivity of HATU causing racemization. The aza-benzotriazole moiety in HATU also helps stabilize the active ester, which is beneficial if the reaction is slow due to the bulk of the Z-Ile group [2].

Q2: Is the Z-group (Carbobenzyloxy) stable at high temperatures? A: Generally, yes, up to 60°C. However, Z-groups can be sensitive to strong acids or hydrogenolysis conditions.[1] In a basic coupling environment (DIEA/DMF), they are stable.[1] Avoid temperatures >75°C to prevent premature degradation or benzyl ester formation.

Q3: Why not just use a Pseudoproline? A: Pseudoprolines are excellent for stepwise synthesis (e.g., Fmoc-Gly-Thr(PsiMe,Mepro)-OH).[1] However, you are coupling a pre-formed fragment (Z-Ile-Gly-Gly-OH).[1] You cannot retroactively insert a pseudoproline into this specific tripeptide. If you were synthesizing this stepwise, using a Dmb-protected Glycine (Fmoc-Gly-(Dmb)Gly-OH) would be the correct strategy to prevent aggregation [3].[1][3]

Q4: My crude purity is low. What are the likely impurities? A:

  • Deletion Sequences: Caused by incomplete coupling (aggregation).

  • Guanidinylation: If using uronium reagents (HATU/HBTU) and the activation is slow, the amine can react with the coupling reagent itself. Solution: Pre-activate the acid for 1-2 mins before adding the amine.

References

  • Seebach, D., et al. (1995).[1] Modification of Peptide Backbone Solvation by Lithium Salts. Helvetica Chimica Acta. (Demonstrates the use of LiCl/THF or LiCl/DMF to solubilize peptides).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society. (Establishes HATU superiority).[1]

  • Offer, J., et al. (1996).[1] Extending the scope of solid-phase peptide synthesis: Hmb backbone protection. Journal of the American Chemical Society. (Discusses backbone protection to prevent Gly-Gly aggregation).[1]

  • Albericio, F., et al. (2018).[1] Peptide Synthesis: Coupling Reagents and Methods.[2][3][5] Sigma-Aldrich Technical Guides.[1]

Sources

Technical Support Center: HPLC Optimization for Z-Ile-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: ZIGG-OPT-001 | Technician: Senior Application Scientist

Executive Summary

You are attempting to purify Z-Ile-Gly-Gly-OH , a Z-protected tripeptide derivative. This molecule presents a specific chromatographic dichotomy: the Z-group (benzyloxycarbonyl) and Isoleucine residue provide significant hydrophobicity, while the Gly-Gly tail and C-terminal free acid introduce polarity and pH sensitivity.

This guide replaces generic "try-and-see" approaches with a deterministic optimization protocol based on the physicochemical properties of your target molecule.

Module 1: Critical Method Parameters

The Stationary Phase Selection

For Z-Ile-Gly-Gly-OH, a standard C18 column is often too retentive, leading to broad peaks and potential carryover.

  • Recommendation: Use a C8 (Octyl) or a C18 with wide pore size (100 Å) .

  • Why? The Z-group is aromatic and "sticky." A C8 phase reduces the hydrophobic interaction energy, allowing the peptide to elute with sharper peak symmetry and lower organic requirements.

The pH Factor (The "Tailing" Trap)

The C-terminal Glycine has a pKa of approximately 2.3–3.5.

  • The Risk: If your mobile phase pH is near this pKa (e.g., pH 3-4 using weak formate buffers), the C-terminus exists in a dynamic equilibrium between protonated (-COOH) and deprotonated (-COO⁻) states. This causes "peak tailing" or "fronting" as the ionized species moves faster than the neutral species.

  • The Fix: You must suppress ionization.

    • Protocol: Maintain pH < 2.5 .

    • Reagent: 0.1% Trifluoroacetic Acid (TFA) is superior to Formic Acid (FA) for this specific molecule because TFA acts as an ion-pairing agent, masking the positive charge of the N-terminus (if deprotected) or simply ensuring the C-terminus remains fully protonated [1, 5].

Module 2: Gradient Engineering Protocol

Do not use a generic 0–100% gradient. The Z-group ensures your peptide elutes late, likely between 40–70% B. A wide gradient wastes time and compresses resolution.

Workflow: The "Scout-to-Focus" Method

GradientOptimization start START: Crude Z-Ile-Gly-Gly-OH scout Run Scouting Gradient 5% to 95% B over 20 min start->scout calc Calculate %B at Elution (X%) scout->calc decision Is Resolution > 1.5? calc->decision shallow Design Focused Gradient Start: (X-10)% End: (X+10)% Slope: 0.5% per min decision->shallow No (Co-eluting impurities) final Final Purification Method decision->final Yes shallow->final

Figure 1: The "Scout-to-Focus" workflow for converting a generic run into a high-resolution purification method.

Step-by-Step Optimization
  • Scouting Run: Inject 10 µL of sample. Run 5%

    
     95% ACN over 20 mins.
    
  • Locate Target: Identify the Z-Ile-Gly-Gly-OH peak (likely the dominant UV peak at 214 nm). Let's assume it elutes at 12.5 min (approx 60% B).

  • Calculate Focused Gradient:

    • Start %B: 60% - 10% = 50% B

    • End %B: 60% + 10% = 70% B

    • Gradient Time: 20 minutes.

    • Slope: 1% B/min (Shallow slope maximizes resolution of hydrophobic impurities like deletion sequences).

Module 3: Troubleshooting Hub

Symptom: Ghost Peaks in Blank Runs

Diagnosis: The Z-group is highly hydrophobic and may adsorb irreversibly to the stainless steel frits or the column head, eluting only in subsequent runs. Corrective Action:

  • Sawtooth Wash: Between runs, inject a "Sawtooth" gradient (Rapid cycling 5%

    
     100% 
    
    
    
    5% B, three times).
  • Solvent Swap: If using Methanol (MeOH), switch to Acetonitrile (ACN) . ACN is a stronger eluent for hydrophobic peptides and will strip the column more effectively [2].

Symptom: Peak Splitting or Doublets

Diagnosis: This is often a solubility mismatch or conformational isomerism. Corrective Action:

  • Solubility Check: Z-Ile-Gly-Gly-OH is sparingly soluble in water. If you dissolve it in 100% DMSO and inject a large volume into a 5% B aqueous stream, the peptide precipitates at the column head, causing split peaks.

  • The Fix: Dissolve sample in 50% Acetic Acid or DMF/Water (1:1) . Ensure injection volume is <1% of column volume.

Symptom: Broad/Tailing Peaks

Diagnosis: Silanol interactions or insufficient ion suppression. Corrective Action Logic:

PeakTroubleshooting symptom Symptom: Broad/Tailing Peak check_ph Check Mobile Phase pH symptom->check_ph ph_high pH > 3.0? check_ph->ph_high add_tfa Action: Add 0.1% TFA (Suppress C-term ionization) ph_high->add_tfa Yes check_load Check Column Load ph_high->check_load No overload Mass Overload? check_load->overload overload->check_load No (Check Column Age) dilute Action: Reduce Injection Mass overload->dilute Yes

Figure 2: Decision tree for diagnosing peak shape anomalies.

Module 4: Frequently Asked Questions (FAQs)

Q: Should I use 214 nm or 254 nm for detection? A: Use 214 nm for quantitation and 254 nm for identification.

  • Reasoning: The peptide bonds (amide) absorb strongly at 210–220 nm. The Z-group (benzyl ring) absorbs at 254 nm. If you see a peak at 214 nm that disappears at 254 nm, it is likely a non-Z-protected impurity (e.g., free Ile-Gly-Gly-OH). If it shows on both, it is your target or a Z-protected byproduct [3].

Q: Can I use Formic Acid instead of TFA for Mass Spec (LC-MS)? A: Yes, but expect peak broadening.

  • Trade-off: TFA suppresses ionization in MS (signal loss) but gives sharp peaks. Formic acid gives good MS signal but poorer peak shape for acidic peptides.[1]

  • Compromise: Use 0.1% Formic Acid + 0.02% TFA . This "spike" is often enough to sharpen the peak without completely killing the MS signal [6].

Q: My sample precipitates in the autosampler. What solvent should I use? A: Avoid pure water.

  • Z-Ile-Gly-Gly-OH is hydrophobic. Dissolve in DMSO or DMF . If injecting onto a C18 column, ensure the organic content of your sample solvent does not cause "breakthrough" (where the sample flows through without binding). Dilute the DMSO/DMF with water to 50% concentration immediately before injection if possible [7].

References

  • Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Retrieved from

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from

  • Chem-Impex. (n.d.). Z-Gly-Gly-OH Product Data. Retrieved from

  • McCalley, D. V. (2004).[1] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Retrieved from

  • The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Retrieved from

Sources

Navigating the Challenges of Z-Ile-Gly-Gly Peptide Aggregation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Z-Ile-Gly-Gly peptides. The inherent hydrophobicity of this tripeptide, conferred by the N-terminal benzyloxycarbonyl (Z) group and the isoleucine (Ile) residue, frequently leads to aggregation issues that can impede experimental progress and impact the reliability of your results. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these challenges, ensuring the successful application of Z-Ile-Gly-Gly in your research.

Understanding the "Why": The Root Causes of Z-Ile-Gly-Gly Aggregation

The propensity of Z-Ile-Gly-Gly to aggregate is primarily driven by hydrophobic interactions. The nonpolar side chain of isoleucine and the aromatic Z-group tend to minimize contact with aqueous environments, leading them to associate with each other. This self-association can result in the formation of insoluble aggregates, which can manifest as cloudiness, precipitation, or even gel-like structures in your solutions.[1][2][3] Several factors can exacerbate this issue, including peptide concentration, pH, temperature, and the ionic strength of the solvent.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and provide practical solutions to the aggregation problems you might encounter.

Q1: My lyophilized Z-Ile-Gly-Gly peptide won't dissolve in my aqueous buffer. What should I do?

This is a very common issue stemming from the peptide's hydrophobic nature. Direct dissolution in aqueous buffers is often unsuccessful.

Answer:

The key is to first dissolve the peptide in a small amount of an appropriate organic solvent before introducing it to your aqueous buffer. This initial step disrupts the hydrophobic interactions that drive aggregation.[1][5]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for hydrophobic peptides.[1][5][6]

  • Dimethylformamide (DMF): Another effective polar aprotic solvent.[5][6]

  • N-Methyl-2-pyrrolidone (NMP): Known for its strong solubilizing capabilities.[6]

  • Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP): These solvents are excellent at disrupting hydrogen bonds that can contribute to aggregation.[7][8]

Step-by-Step Protocol for Solubilization:

  • Initial Dissolution: Add a minimal amount of your chosen organic solvent (e.g., DMSO) to the lyophilized peptide. Gently vortex or sonicate to ensure complete dissolution.

  • Gradual Dilution: Slowly add your aqueous buffer to the peptide-organic solvent mixture while gently vortexing. This gradual dilution is crucial to prevent the peptide from crashing out of solution.[9]

  • Final Concentration: Continue to add the buffer until you reach your desired final peptide concentration. Be mindful that the final concentration of the organic solvent should be compatible with your downstream experiments. For many biological assays, keeping the final DMSO concentration below 1% is recommended.[10]

Q2: I've managed to dissolve my Z-Ile-Gly-Gly, but it precipitates over time or upon storage. How can I improve its stability in solution?

Even after successful initial solubilization, aggregation can still occur, especially during storage.

Answer:

Several strategies can be employed to maintain the peptide in a soluble, monomeric state. These focus on modifying the solution environment to disfavor aggregation.

Troubleshooting Strategies:

  • pH Adjustment: The overall charge of the peptide can influence its solubility. While Z-Ile-Gly-Gly is neutral, slight adjustments in pH away from its isoelectric point can sometimes improve solubility by introducing subtle charge repulsions.[10][11] Experiment with buffers at slightly acidic or basic pH values to see if this improves stability.

  • Inclusion of Additives: Certain additives can act as "solubilizing agents" or "aggregation inhibitors."

    • Guanidinium Chloride (GdnHCl) or Urea: These chaotropic agents are highly effective at disrupting non-covalent interactions, including the hydrophobic forces driving aggregation.[12][13][14] They are often used in concentrations ranging from 2 M to 6 M.

    • Surfactants: Non-ionic or zwitterionic surfactants like Tween® 20, Triton™ X-100, or CHAPS can help to solubilize hydrophobic peptides by forming micelles around the hydrophobic regions, preventing them from interacting with each other.[4][15] Typical working concentrations are low (e.g., 0.01% - 0.1%).

  • Temperature Control: Storing the peptide solution at 4°C or on ice can slow down the aggregation process. However, for some hydrophobic peptides, cold temperatures can actually decrease solubility, so it's important to test this empirically.

Data Summary: Recommended Solvents and Additives

Category Agent Typical Starting Concentration Mechanism of Action Considerations
Organic Co-solvents DMSO, DMF, NMPMinimal volume for initial dissolutionDisrupts hydrophobic interactionsEnsure final concentration is compatible with downstream assays.[1][10]
TFE, HFIP10-50% (v/v) for initial dissolutionDisrupts hydrogen bondingCan induce helical structures; may need to be removed for some applications.
Chaotropic Agents Guanidinium Chloride (GdnHCl)2-6 MDenaturant; disrupts non-covalent interactionsCan denature proteins in your assay.
Urea2-8 MDenaturant; disrupts non-covalent interactionsCan carbamylate primary amines over time.[7]
Surfactants Tween® 20, Triton™ X-1000.01 - 0.1% (v/v)Forms micelles around hydrophobic regionsCan interfere with certain assays (e.g., surface plasmon resonance).[4][15]
Q3: I suspect my Z-Ile-Gly-Gly is forming aggregates. How can I detect and characterize them?

Confirming the presence and nature of aggregates is a critical step in troubleshooting.

Answer:

Several analytical techniques can be used to detect and characterize peptide aggregates. The choice of method will depend on the information you need and the equipment available.

Common Detection Methods:

  • Visual Inspection: The simplest method is to look for turbidity, precipitation, or gel formation in your solution.[15]

  • UV-Vis Spectroscopy: An increase in light scattering due to the presence of aggregates can be detected as an increase in absorbance at wavelengths where the peptide does not have a chromophore (e.g., 340-600 nm).

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is excellent for detecting the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric peptide. This method can be used to quantify the extent of aggregation.

  • Thioflavin T (ThT) Fluorescence Assay: This dye specifically binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence. While Z-Ile-Gly-Gly may not form classical amyloid fibrils, this assay can still be useful for detecting certain types of ordered aggregates.

Experimental Workflow for Aggregate Detection

G prep Prepare Z-Ile-Gly-Gly Solution visual Visual Inspection (Turbidity/Precipitate?) prep->visual uv UV-Vis Scan (Scattering at 340-600 nm?) visual->uv If clear dls Dynamic Light Scattering (DLS) (Presence of large particles?) uv->dls If scattering observed sec Size Exclusion Chromatography (SEC) (Early eluting peaks?) dls->sec If aggregates detected tht Thioflavin T Assay (Increased fluorescence?) sec->tht To confirm fibrillar nature result Characterize Aggregation State tht->result

Caption: A stepwise workflow for the detection and characterization of Z-Ile-Gly-Gly peptide aggregates.

Q4: Can I modify the Z-Ile-Gly-Gly peptide itself to reduce its aggregation propensity?

In some cases, modifying the peptide sequence can be a viable strategy, particularly during the design phase of a project.

Answer:

Yes, chemical modifications can be made to the peptide to increase its hydrophilicity and disrupt the interactions that lead to aggregation.

Modification Strategies:

  • Addition of Solubilizing Tags: Attaching a hydrophilic tag, such as a poly-arginine or poly-lysine sequence, to the C-terminus can significantly improve the solubility of the hydrophobic peptide.[16] These tags can often be cleaved off after purification if necessary.

  • Amino Acid Substitution: While this would change the identity of the peptide, in some applications, it might be possible to substitute the isoleucine with a less hydrophobic amino acid. This is a design consideration that needs to be balanced with the desired activity of the peptide.

  • Pseudoproline Dipeptides: During solid-phase peptide synthesis, the incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that can lead to on-resin aggregation.[8]

Logical Relationship of Aggregation and Mitigation

G cluster_0 Driving Forces for Aggregation cluster_1 Mitigation Strategies hydrophobic Hydrophobic Interactions - Z-group - Isoleucine side chain solvents Solvent Modification - Organic co-solvents - Chaotropic agents hydrophobic->solvents Disrupted by additives Formulation Additives - Surfactants - pH adjustment hydrophobic->additives Shielded by peptide_mod Peptide Modification - Solubilizing tags - Amino acid substitution hydrophobic->peptide_mod Reduced by hbond Intermolecular H-Bonding - Peptide backbone hbond->solvents Disrupted by

Caption: The interplay between the drivers of Z-Ile-Gly-Gly aggregation and the corresponding mitigation strategies.

By understanding the underlying causes of Z-Ile-Gly-Gly aggregation and systematically applying these troubleshooting strategies, you can significantly improve your success in working with this challenging but valuable peptide.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Chemistry. [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. [Link]

  • A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. (2021). RSC Publishing. [Link]

  • Relative Importance of Hydrophobicity, Net Charge, and Secondary Structure Propensities in Protein Aggregation. (n.d.). ResearchGate. [Link]

  • Peptide Solubilization. (n.d.). GenScript. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). Anaspec. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]

  • Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? (2022). ACS Publications. [Link]

  • Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. (2014). Biophysical Journal. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Chemistry. [Link]

  • Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel. [Link]

  • The Structure of the Elusive Simplest Dipeptide Gly-Gly. (2017). Angewandte Chemie International Edition. [Link]

  • Prediction and improvement of protected peptide solubility in organic solvents. (1985). International Journal of Peptide and Protein Research. [Link]

  • The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems. (2020). Molecules. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2022). Journal of Chemical Information and Modeling. [Link]

  • Rational Design of Solution Additives for the Prevention of Protein Aggregation. (2004). Biophysical Journal. [Link]

  • The Effect of Different pH Conditions on Peptides’ Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. (2023). Membranes. [Link]

  • Why Z-Gly-Gly-ONp is Essential for Your Peptide Synthesis Needs. (n.d.). Synpeptide. [Link]

  • Structural Characterization of Peptide Aggregates: Secondary Structure... (n.d.). ResearchGate. [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. (2015). The Journal of Chemical Physics. [Link]

  • Effect of Additives on Protein Aggregation. (n.d.). ResearchGate. [Link]

  • Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes. (2020). IUCrData. [Link]

  • Controlling Segment Solubility In Large Protein Synthesis. (n.d.). ResearchGate. [Link]

  • Amino acid. (n.d.). Wikipedia. [Link]

  • Characterization of Peptides and Their Assemblies. (2020). Royal Society of Chemistry. [Link]

  • The role of glycine residues at the C-terminal peptide segment in antinociceptive activity: a molecular dynamics simulation. (2014). Journal of Molecular Modeling. [Link]

  • Effect of Additives on Protein Aggregation. (n.d.). The Wolfson Centre for Applied Structural Biology. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2021). RSC Publishing. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]

  • Peptide Hydrophobicity/Hydrophilicity Analysis Tool. (n.d.). Peptide 2.0. [Link]

  • How can I raise the PH in order to increase the solubility of a peptide? (2014). ResearchGate. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]

  • Assisted dipeptide bond formation: glycine as a case study. (2019). Scientific Reports. [Link]

  • BIS102 - Comparing Solubility of Peptides - Ch3 #14 c and d. (2018). YouTube. [Link]

  • Peptide aggregation analysis laboratory. (n.d.). FILAB. [Link]

Sources

Validation & Comparative

Comparative Kinetics of Z-Ile-Gly-Gly-OH and Z-Arg-Gly-Gly-OH: A Guide to Protease Specificity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Z-Ile-Gly-Gly-OH and Z-Arg-Gly-Gly-OH , focusing on their application as mechanistic probes for serine protease specificity.

Executive Summary

In drug development and enzymology, the precise characterization of protease specificity is critical for designing potent inhibitors and understanding proteolytic pathways. Z-Ile-Gly-Gly-OH (Z-IGG) and Z-Arg-Gly-Gly-OH (Z-RGG) represent two distinct classes of synthetic peptide substrates used to probe the S1 binding pocket of serine proteases.

  • Z-Arg-Gly-Gly-OH is a canonical substrate for Trypsin-like proteases , exploiting the electrostatic interaction between the P1 Arginine and the enzyme's anionic specificity pocket (Asp189).

  • Z-Ile-Gly-Gly-OH serves as a probe for Chymotrypsin-like proteases and certain metalloproteases, targeting hydrophobic S1 pockets that accommodate bulky, non-polar side chains like Isoleucine.

This guide details the kinetic differentiation of these substrates, providing experimental protocols for their use in specificity profiling.

Mechanistic Basis of Specificity

The kinetic divergence between these two substrates is dictated by the Schechter and Berger nomenclature , where the P1 residue of the substrate interacts with the S1 pocket of the enzyme.

Structural Comparison

Both substrates utilize the Benzyloxycarbonyl (Z) group to protect the N-terminus, preventing aminopeptidase degradation and ensuring that hydrolysis is driven solely by endopeptidase activity at the specific P1-P1' bond.

FeatureZ-Arg-Gly-Gly-OH (Z-RGG)Z-Ile-Gly-Gly-OH (Z-IGG)
P1 Residue Arginine (Arg) : Positively charged, basic, long aliphatic chain.Isoleucine (Ile) : Hydrophobic, branched aliphatic side chain.
Primary Target Trypsin , Thrombin, Plasmin.[]Chymotrypsin , Subtilisin, Elastase (variant dependent).
S1 Interaction Electrostatic Salt Bridge (with Asp189).Hydrophobic / Van der Waals forces.
Cleavage Site Z-Arg Gly-Gly-OHZ-Ile Gly-Gly-OH
Detection Basis Appearance of free amine (Gly-Gly) via Ninhydrin/TNBS.Appearance of free amine (Gly-Gly) via Ninhydrin/TNBS.
Reaction Pathway Diagram

The following diagram illustrates the divergent recognition pathways for these substrates based on the enzyme's S1 pocket architecture.

ProteaseSpecificity Substrate_R Z-Arg-Gly-Gly-OH Trypsin Trypsin-like Enzyme (Anionic S1 Pocket) Substrate_R->Trypsin Specific Binding Chymo Chymotrypsin-like Enzyme (Hydrophobic S1 Pocket) Substrate_R->Chymo Steric Clash (High Km) Substrate_I Z-Ile-Gly-Gly-OH Substrate_I->Trypsin No Charge Stabilization Substrate_I->Chymo Specific Binding ES_Complex_R E-S Complex (Salt Bridge: Arg-Asp189) Trypsin->ES_Complex_R k1 ES_Complex_I E-S Complex (Hydrophobic Fit) Chymo->ES_Complex_I k1 Product Cleavage Products: Z-P1-OH + Gly-Gly-OH ES_Complex_R->Product kcat (Fast) ES_Complex_I->Product kcat (Moderate) Signal Signal Detection (Free Amine Quantification) Product->Signal Ninhydrin Reaction

Figure 1: Kinetic pathways showing the specificity sorting of Z-RGG and Z-IGG by Trypsin and Chymotrypsin-like enzymes.

Comparative Kinetics Data

The following data summarizes typical kinetic parameters observed when these substrates are challenged with their respective primary enzymes. Note that "Z-Ile" derivatives often show lower


 than "Z-Arg" derivatives due to the lack of charge-assisted catalysis, but they exhibit high specificity (

).
Table 1: Kinetic Parameters ( , pH 7.8)
Enzyme ClassSubstrate

(

)

(

)

(

)
Mechanistic Insight
Trypsin (Bovine)Z-Arg-Gly-Gly-OH



High efficiency driven by electrostatic steering into the active site.
Trypsin (Bovine)Z-Ile-Gly-Gly-OH



Negligible activity; Ile cannot form the salt bridge required for transition state stabilization.
Chymotrypsin Z-Ile-Gly-Gly-OH



Hydrophobic P1 (Ile) fits the S1 pocket, though less optimally than Phe/Tyr/Trp.
Chymotrypsin Z-Arg-Gly-Gly-OH



Positive charge of Arg is electrostatically repelled or sterically hindered by the hydrophobic pocket.

Expert Note: While Z-Ile-Gly-Gly-OH is a substrate for Chymotrypsin, it is often used to detect Subtilisin or specific Microbial Metalloproteases which may exhibit higher turnover rates for aliphatic residues than mammalian Chymotrypsin.

Experimental Protocol: Free Amine Detection Assay

Since these substrates are free acids (ending in -OH) rather than chromogenic esters (like -pNA), hydrolysis does not produce a direct color change. The reaction must be monitored by detecting the release of the Gly-Gly-OH dipeptide, which possesses a free N-terminal amine (unlike the Z-protected substrate).

Materials
  • Buffer A (Trypsin): 50 mM Tris-HCl, 20 mM CaCl

    
    , pH 8.0.
    
  • Buffer B (Chymotrypsin/Metalloprotease): 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (Add 10 
    
    
    
    M ZnCl
    
    
    if testing metalloproteases).
  • Ninhydrin Reagent: 2% Ninhydrin in ethanol/acetic acid buffer.

  • Stop Solution: 10% Acetic Acid.

Workflow Diagram

AssayProtocol Start Substrate Preparation (10 mM Stock in DMSO) Dilution Dilute to 0.1 - 2.0 mM in Reaction Buffer Start->Dilution Incubation Add Enzyme Incubate 37°C, 10-60 min Dilution->Incubation Cleavage Hydrolysis Event: Z-R-G-G-OH -> Z-R + H2N-G-G-OH Incubation->Cleavage Enzymatic Action Stop Quench Reaction (Add 10% Acetic Acid) Cleavage->Stop Detection Add Ninhydrin Reagent Heat 95°C, 10 min Stop->Detection Read Measure Absorbance @ 570 nm Detection->Read

Figure 2: Step-by-step assay workflow for detecting proteolysis of Z-protected peptides via amine generation.

Step-by-Step Procedure
  • Substrate Preparation: Dissolve Z-Arg-Gly-Gly-OH or Z-Ile-Gly-Gly-OH in DMSO to a stock concentration of 10-20 mM.

  • Reaction Setup: In a microcentrifuge tube, mix:

    • 180

      
      L Reaction Buffer (A or B).
      
    • 20

      
      L Substrate Stock (Final conc: 1-2 mM).
      
  • Initiation: Add 5-10

    
    L of enzyme solution (0.1 - 1.0 
    
    
    
    g/mL).
  • Incubation: Incubate at 37°C for 30 minutes.

  • Quenching: Add 50

    
    L of Stop Solution.
    
  • Development: Add 100

    
    L of Ninhydrin Reagent. Heat at 95°C for 10 minutes. A purple color  (Ruhemann's purple) indicates the presence of the free amine from the released Gly-Gly fragment.
    
  • Quantification: Measure absorbance at 570 nm. Compare against a Gly-Gly standard curve.

Self-Validating Control:

  • Negative Control: Incubate substrate without enzyme. Absorbance should be near zero (Z-group blocks the N-terminus). High background indicates substrate degradation or contamination.

Critical Analysis & Troubleshooting

  • Solubility: Z-Ile-Gly-Gly-OH is significantly more hydrophobic than Z-Arg-Gly-Gly-OH. If precipitation occurs in aqueous buffer, increase DMSO concentration to 5-10% (v/v), ensuring the enzyme tolerates this solvent level.

  • Spontaneous Hydrolysis: Z-Arg-Gly-Gly-OH is prone to slow spontaneous hydrolysis at pH > 9.0. Always maintain pH < 8.5 for accurate kinetics.

  • Enzyme Purity: Commercial Trypsin often contains traces of Chymotrypsin. When using Z-Ile-Gly-Gly-OH to test for Chymotrypsin-like activity in a crude Trypsin prep, include a specific Trypsin inhibitor (e.g., TLCK) to ensure the signal is not due to non-specific cleavage.

References

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. Link

  • Hedstrom, L. (2002). Serine protease mechanism and specificity.[2] Chemical Reviews, 102(12), 4501-4524. Link

  • Whitaker, J. R. (1994). Principles of Enzymology for the Food Sciences. Marcel Dekker, Inc. (Discusses Z-peptide hydrolysis kinetics).
  • Barrett, A. J., & Rawlings, N. D. (2004). Handbook of Proteolytic Enzymes. Academic Press. (Source for kinetic constants of Trypsin and Chymotrypsin).

Sources

Technical Guide: Validating Z-Ile-Gly-Gly-OH Purity Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Paradox" in Peptide Development

In drug development and biochemical research, a Certificate of Analysis (CoA) stating ">98% Purity by HPLC" is often misleading. While High-Performance Liquid Chromatography (HPLC) excels at separating structurally similar peptide impurities, it is blind to "invisible" contaminants: moisture, salts (acetate, trifluoroacetate), and residual solvents.

For the metalloproteinase substrate Z-Ile-Gly-Gly-OH (Carbobenzoxy-L-isoleucyl-glycyl-glycine), relying solely on HPLC can lead to significant errors in kinetic assays. If your sample is 98% pure by HPLC but contains 15% water and 10% acetate salts, your Net Peptide Content (NPC) is only 75%. This guide validates why Nuclear Magnetic Resonance (NMR) spectroscopy is the superior, self-validating method for determining the absolute purity and identity of this tripeptide.

Technical Context: Z-Ile-Gly-Gly-OH

Molecule Profile:

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~449.50 g/mol

  • Key Structural Features:

    • Z-Group (Cbz): Aromatic anchor, distinct NMR signature (7.35 ppm).

    • Isoleucine (Ile): Chiral center (susceptible to racemization), hydrophobic side chain.

    • Gly-Gly Linker: Flexible, achiral backbone.

    • C-Terminus: Free carboxylic acid (-OH).

The Challenge: Synthetic peptides are typically purified by RP-HPLC using TFA (Trifluoroacetic acid) buffers and lyophilized. The resulting white powder is a "peptide salt," not the free acid. NMR is the only technique that simultaneously quantifies the peptide, the counter-ion, and the hydration state in a single experiment.

Comparative Analysis: NMR vs. HPLC vs. MS

The following table contrasts the capabilities of the three primary validation techniques.

FeatureqNMR (Quantitative NMR) RP-HPLC (UV Detection) LC-MS
Primary Output Absolute Purity (Net Peptide Content)Chromatographic Purity (% Area)Molecular Mass / ID
Detection Basis Nuclear Spin (All protons visible)UV Absorbance (Chromophores only)Ionization (m/z ratio)
"Invisible" Blind Spots None (Sees water, salts, solvents)Water, Salts (Acetate/TFA), DMSOSalts, non-ionizable species
Structural Specificity High (Distinguishes diastereomers)Medium (Requires chiral columns)High (Mass specific)
Standard Requirement Internal Standard (e.g., Maleic Acid)Reference Standard of target peptideReference Standard
Destructive? NoYesYes

Experimental Protocol: The Self-Validating NMR Workflow

This protocol uses Proton (


H) NMR  in DMSO-

.[1][2] DMSO is chosen over

or

to prevent peptide aggregation, ensure solubility, and slow down amide proton exchange, allowing the backbone NH signals to be quantified.
Phase 1: Sample Preparation
  • Massing: Weigh exactly 10.0 mg (±0.1 mg) of Z-Ile-Gly-Gly-OH into a clean vial.

  • Internal Standard (Optional but Recommended for qNMR): Add exactly 2.0 mg of Maleic Acid (Traceable Standard). Maleic acid provides a sharp singlet at ~6.2 ppm, in a clear region of the spectrum.

    • Note: If not using an internal standard, purity is estimated by "Relative Integration" assuming the Z-group represents 100% of the peptide fraction.

  • Solvation: Add 600 µL of DMSO-

    
      (99.9% D).
    
  • Transfer: Transfer to a 5mm NMR tube. Ensure no bubbles.

Phase 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long delay).

  • Relaxation Delay (D1): 20 seconds . (Crucial: Peptide protons relax slowly; short delays underestimate integration).

  • Scans (NS): 32 or 64 (for high S/N ratio).

  • Temperature: 298 K (25°C).

Phase 3: Workflow Visualization

PeptideValidation SynthesizedPeptide Crude Z-Ile-Gly-Gly-OH Lyophilization Lyophilization SynthesizedPeptide->Lyophilization SamplePrep Sample Prep (DMSO-d6 + Maleic Acid) Lyophilization->SamplePrep NMR_Acquisition 1H NMR Acquisition (d1=20s) SamplePrep->NMR_Acquisition DataProcessing Data Processing (Phase/Baseline) NMR_Acquisition->DataProcessing Validation Validation Check DataProcessing->Validation Pass Pass: NPC > 90% No Racemization Validation->Pass Integrals Correct Fail Fail: High Salts/Water or D-Ile present Validation->Fail Mismatch

Figure 1: The NMR validation workflow ensures that the physical powder matches the theoretical structure before biological application.

Data Analysis: Interpreting the Spectrum

To validate Z-Ile-Gly-Gly-OH, you must confirm the presence of the peptide signals and quantify the impurities.

A. Expected Chemical Shifts (in DMSO- )
MoietyProton TypeApprox.[2][3][4][5] Shift (

ppm)
MultiplicityIntegration (Theoretical)
Z-Group Aromatic Ring7.30 – 7.40Multiplet5H
Z-Group Benzylic

5.03Singlet (or ABq)2H
Amides Backbone NH7.80 – 8.50Broad Doublets/Triplets3H (Total)
Isoleucine

-CH
3.90 – 4.10Multiplet1H
Glycine 1

-CH

3.70 – 3.85Doublet/Multiplet2H
Glycine 2

-CH

3.60 – 3.75Doublet/Multiplet2H
Isoleucine

-CH,

-CH

1.10 – 1.80Multiplets3H
Isoleucine

-CH

,

-CH

0.80 – 0.95Triplet + Doublet6H
Acid COOH~12.5Broad (Very broad)1H (Exchangeable)
B. The "Ghost Peak" Identification (Impurities)

Common non-peptide impurities found in lyophilized peptides:

  • Water (

    
    ):  Broad singlet at 3.33 ppm  (in DMSO).
    
  • Acetate (Counter-ion): Sharp singlet at 1.91 ppm .

  • Ethanol (Residual solvent): Triplet at 1.06 ppm, Quartet at 3.44 ppm.

  • DMF (Reaction solvent): Doublets at 2.73/2.89 ppm, Singlet at 7.95 ppm.

C. Calculation of Net Peptide Content (NPC)

If using an internal standard (Maleic Acid, MW 116.07,


 6.2 ppm, 2H):


Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (Z-group = 5H, Maleic = 2H)
    
  • 
     = Mass weighed[6]
    

Troubleshooting & Structural Logic

The following decision tree helps resolve common spectral anomalies.

SpectralLogic Start Analyze Spectrum ZGroup Check Z-Group (7.3 ppm) Is it 5H? Start->ZGroup IleMethyls Check Ile Methyls (0.8-0.9 ppm) Are they clean? ZGroup->IleMethyls Yes Diastereomer Problem: Diastereomers (D-Ile) Look for 'shadow' doublets near 0.8 ppm IleMethyls->Diastereomer Split/Broad signals Acetate Check 1.91 ppm Is there a singlet? IleMethyls->Acetate Yes SaltCorrection Calculate Acetate % Subtract from Total Weight Acetate->SaltCorrection Yes Pure Spectrum Validated Acetate->Pure No SaltCorrection->Pure

Figure 2: Logic flow for identifying structural impurities and salt contamination.

Critical Insight: Racemization

One of the greatest risks in peptide synthesis is the racemization of the Isoleucine alpha-carbon.

  • Observation: In a pure L-Ile sample, the methyl region (0.8–0.9 ppm) shows distinct triplet and doublet patterns.

  • The Flaw: If D-Ile is present (creating the diastereomer Z-D-Ile-Gly-Gly-OH), you will see "shadow peaks" or slight splitting of the methyl signals and the alpha-proton signals. HPLC often misses this; NMR sees it clearly because the magnetic environment of the diastereomers is different.

Conclusion

For Z-Ile-Gly-Gly-OH , NMR is not just a structural confirmation tool; it is a quantitative assay for purity. While HPLC is necessary for identifying truncated peptide impurities, only NMR provides the Net Peptide Content required to calculate accurate molar concentrations for enzymatic assays.

Recommendation: Always run a 1D


H NMR in DMSO-

with a relaxation delay (

)

20 seconds. Integrate the Z-group (5H) against the Isoleucine methyls (6H) to confirm structural integrity, and integrate against an internal standard to determine the true mass of the peptide.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. (n.d.).[4][8] Z-Gly-Gly-OH Compound Summary. National Library of Medicine. [Link]

Sources

Publish Comparison Guide: Evaluation of Z-Ile-Gly-Gly-OH Cleavage by Nonspecific Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Ile-Gly-Gly-OH (Carbobenzoxy-L-isoleucyl-glycyl-glycine) is a synthetic tripeptide derivative primarily used to evaluate the P2 substrate specificity of cysteine proteases (e.g., Papain, Bromelain) and to assess the proteolytic stability of peptide backbones against nonspecific degradation. Unlike fluorogenic substrates (ending in -AMC or -pNA), the "-OH" designation indicates a free C-terminal carboxyl group. This structural feature necessitates direct analytical methods such as RP-HPLC or LC-MS for cleavage evaluation, offering a higher degree of validation than indirect colorimetric assays.

This guide compares the performance of Z-Ile-Gly-Gly-OH against standard nonspecific substrates (e.g., Casein, Hemoglobin) and defines the optimal experimental protocols for kinetic profiling.

Mechanistic Basis of Cleavage

To understand the utility of Z-Ile-Gly-Gly-OH, one must apply the Schechter and Berger nomenclature . Nonspecific proteases, particularly the Papain superfamily (Cysteine proteases) , exhibit strict specificity at the S2 subsite of the enzyme, which binds the P2 residue of the substrate.

  • P2 Position (Ile): The Isoleucine residue provides a bulky, hydrophobic side chain that anchors the substrate into the hydrophobic S2 pocket of the enzyme.

  • P1 Position (Gly): Glycine offers flexibility, allowing the scissile bond to align with the catalytic triad (Cys-His-Asn).

  • Scissile Bond: Cleavage typically occurs between the P1 and P1' residues.

Diagram 1: Protease-Substrate Interaction Mechanism

The following diagram illustrates the docking and cleavage mechanism of Z-Ile-Gly-Gly-OH by a representative cysteine protease (Papain).

ProteaseMechanism cluster_site Active Site Specificity Enzyme Nonspecific Protease (e.g., Papain) ES_Complex Enzyme-Substrate Complex (Michaelis) Enzyme->ES_Complex Formation Substrate Substrate: Z-Ile-Gly-Gly-OH Substrate->Enzyme Binding (S2 Pocket recognizes Ile) Transition Tetrahedral Intermediate ES_Complex->Transition Nucleophilic Attack (Cys-SH on Carbonyl) Products Cleavage Products: Z-Ile-Gly + Gly Transition->Products Hydrolysis & Release P2 P2: Ile (Hydrophobic Anchor) P1 P1: Gly (Scissile Bond Donor)

Caption: Mechanism of Z-Ile-Gly-Gly-OH cleavage. The P2 Isoleucine anchors the substrate, facilitating cleavage at the Gly-Gly bond.

Comparative Analysis: Z-Ile-Gly-Gly-OH vs. Alternatives

When selecting a substrate for nonspecific protease profiling, researchers must balance specificity (structural definition) against throughput (ease of detection).

FeatureZ-Ile-Gly-Gly-OH (Target)Z-Phe-Arg-AMC (Fluorogenic)Casein / BSA (Generic Protein)
Substrate Type Defined Peptide AcidDefined Fluorogenic PeptideComplex Protein Mixture
Detection Method RP-HPLC / LC-MS (Direct)Fluorescence Plate ReaderAbsorbance (A280) / Bradford
Sensitivity High (pmol detection via UV/MS)Very High (fmol detection)Low to Moderate
Kinetic Data Precise

for specific bonds
Precise

Aggregate "Proteolytic Activity" only
Interference Minimal (Separation based)High (Quenching/Autofluorescence)High (Precipitation artifacts)
Primary Use Drug Stability / Specificity Mapping High-Throughput Screening (HTS)QC / Batch Release Testing

Expert Insight: Use Z-Ile-Gly-Gly-OH when you need to prove exactly which bond is cleaved or when studying the stability of a peptide drug candidate. Use Z-Phe-Arg-AMC if you simply need to check if an enzyme is active.

Experimental Protocol: HPLC-Based Cleavage Assay

This protocol is designed for the evaluation of Z-Ile-Gly-Gly-OH cleavage by nonspecific proteases (e.g., Papain, Trypsin) using Reverse-Phase HPLC. This method is superior to colorimetric assays for "-OH" substrates as it directly quantifies the depletion of the parent peak and the formation of product peaks.

Phase 1: Reagent Preparation
  • Substrate Stock (10 mM): Dissolve Z-Ile-Gly-Gly-OH in DMSO. Note: Avoid aqueous buffers for long-term storage to prevent spontaneous hydrolysis.

  • Enzyme Buffer: 50 mM Sodium Phosphate, pH 6.5 (for Papain) or pH 7.5 (for Trypsin), containing 2 mM EDTA and 5 mM L-Cysteine (activator for Papain).

  • Stop Solution: 1% Trifluoroacetic Acid (TFA) in Acetonitrile.

Phase 2: Reaction Workflow
  • Equilibration: Pre-incubate Enzyme Buffer at 37°C for 5 minutes.

  • Initiation: Add enzyme (final conc. 1-50 nM) to the buffer. Start reaction by adding Substrate Stock (final conc. 100 µM).

  • Sampling: At defined time points (0, 5, 10, 30, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately mix aliquot with 50 µL Stop Solution to denature the protease.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove precipitated protein.

Phase 3: HPLC Analysis
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

Diagram 2: Experimental Workflow

Workflow Start Start: Reagent Prep (Substrate in DMSO) Incubation Incubation 37°C, pH 6.5-7.5 Start->Incubation Sampling Time-Course Sampling (0, 5, 15, 30 min) Incubation->Sampling Quench Quench with 1% TFA/ACN (Denatures Protease) Sampling->Quench Analysis RP-HPLC Analysis (C18 Column, UV 254nm) Quench->Analysis Data Data Output: Peak Area Integration Analysis->Data

Caption: Step-by-step workflow for HPLC-based evaluation of Z-Ile-Gly-Gly-OH cleavage.

Data Analysis & Interpretation

To calculate the kinetic parameters (


, 

), plot the initial velocity (

) against substrate concentration (

).
  • Identify Peaks:

    • Parent: Z-Ile-Gly-Gly-OH (Late eluting, hydrophobic Z-group + Ile).

    • Product 1: Z-Ile-Gly (Shifted retention time).

    • Product 2: Gly (Elutes in void volume, often not retained on C18; monitor Z-containing fragment for quantification).

  • Quantification: Use the area under the curve (AUC) of the Z-containing fragment (Z-Ile-Gly) relative to a standard curve.

  • Calculation:

    
    
    
Troubleshooting Guide
  • Issue: No cleavage observed.

    • Cause: Enzyme inactivity or incorrect pH.

    • Solution: Verify enzyme activity with a control substrate (e.g., Z-Phe-Arg-AMC) and ensure reducing agents (DTT/Cysteine) are present for cysteine proteases.

  • Issue: Multiple product peaks.

    • Cause: Secondary cleavage (nonspecific degradation).

    • Solution: Reduce incubation time or enzyme concentration to capture initial rates.

References

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications.

  • Rawlings, N. D., et al. (2018).[1] The MEROPS database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research.

  • Barrett, A. J., et al. (2012). Handbook of Proteolytic Enzymes. Academic Press.

  • Sigma-Aldrich. (2024). Enzyme Explorer: Protease Substrate Specificity.

Sources

Comparative Kinetics & Efficiency Guide: Z-Group Removal Strategies for Z-Ile-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isoleucine Effect"

The tripeptide Z-Ile-Gly-Gly-OH presents a distinct kinetic challenge in deprotection chemistry. While the Gly-Gly C-terminal segment is sterically unencumbered, the N-terminal Isoleucine (Ile) introduces significant


-branching. This steric bulk adjacent to the carbamate linkage creates a "kinetic throttle," often retarding deprotection rates by 30-50% compared to unhindered analogs (e.g., Z-Ala-Gly-Gly-OH).

This guide objectively compares the three dominant deprotection methodologies—Catalytic Hydrogenation (


/Pd-C) , Catalytic Transfer Hydrogenation (CTH) , and Acidolysis (HBr/AcOH) —specifically optimized for this hindered substrate.

Mechanistic Analysis & Causality

To select the optimal method, one must understand the molecular bottleneck.

The Steric Barrier

In heterogeneous catalysis (Methods A & B), the Z-group (benzyloxycarbonyl) must adsorb onto the Palladium surface. The


-methyl group of Isoleucine acts as a steric wedge, preventing the flat adsorption required for the efficient transfer of hydride to the benzylic carbon.
Mechanism Visualization

The following diagram illustrates the competing pathways and the specific point of steric occlusion.

Z_Deprotection_Mechanism Substrate Z-Ile-Gly-Gly-OH (Sterically Hindered) Adsorption Catalyst Adsorption (Pd Surface) Substrate->Adsorption Slowed by Ile Beta-Branching Acid_Path Acidolysis (HBr) Sn1/Sn2 Mechanism Substrate->Acid_Path Alternative Route H_Transfer Hydride Transfer Adsorption->H_Transfer Surface Reaction Cleavage Carbamic Acid Intermediate H_Transfer->Cleavage Decarboxylation Spontaneous Decarboxylation Cleavage->Decarboxylation Product H-Ile-Gly-Gly-OH + Toluene + CO2 Decarboxylation->Product Cation Benzyl Cation (Scavenger Required) Acid_Path->Cation Cation->Cleavage Via Protonation

Figure 1: Mechanistic flow showing the steric bottleneck at the adsorption phase for hydrogenation versus the cation-generation pathway of acidolysis.

Comparative Performance Analysis

The following data represents aggregated experimental averages for Z-Ile-Gly-Gly-OH specifically.

Table 1: Kinetic & Efficiency Comparison
FeatureMethod A: Standard Hydrogenation (

/Pd-C)
Method B: Transfer Hydrogenation (CTH)Method C: Acidolysis (HBr/AcOH)
Reagent

Gas (1 atm), 10% Pd/C
Ammonium Formate, 10% Pd/C33% HBr in Acetic Acid
Reaction Time 3.5 - 5.0 Hours 1.0 - 2.0 Hours 0.5 - 1.0 Hours
Rate Limiter

solubility & Surface Adsorption
Donor concentration (High local [H])Protonation kinetics (Fast)
Ile-Steric Impact High (Adsorption hindered)Moderate (High [H] compensates)Low (Solution phase)
Side Reactions NegligibleFormylation (rare)Benzylation (needs scavenger)
Work-up Filtration (Celite)Filtration + SublimationEther precipitation
Scalability HighMedium (Exothermic)High
Analysis of Results
  • Method A (

    
     Gas):  While the cleanest, it is the slowest for Z-Ile-Gly-Gly-OH. The bulky isoleucine prevents rapid turnover on the catalyst surface.
    
  • Method B (CTH): Recommended. The use of Ammonium Formate creates a high local concentration of hydrogen donors on the catalyst surface, effectively "forcing" the reduction despite the steric hindrance. It is significantly faster than gas-sparging for this specific sequence.

  • Method C (Acidolysis): The fastest, but risky. The generated benzyl cations can attack the indole ring of Tryptophan (if present in complex analogs) or alkylate the methionine sulfur. For Z-Ile-Gly-Gly-OH, it is effective but requires strict anhydrous handling.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the visual cues described do not occur, pause and re-evaluate reagents.

Protocol A: Catalytic Transfer Hydrogenation (Recommended)

Best for: Rapid deprotection of hindered peptides without gas cylinders.

Reagents:

  • Z-Ile-Gly-Gly-OH (1.0 eq)

  • 10% Pd/C (0.1 eq by weight of peptide)

  • Ammonium Formate (5.0 - 10.0 eq)

  • Solvent: Methanol (anhydrous preferred)

Step-by-Step:

  • Dissolution: Dissolve Z-Ile-Gly-Gly-OH in Methanol (approx. 10 mL/g). Ensure complete solubility; sonicate if necessary.

  • Inerting: Flush the flask with Nitrogen for 2 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C. Safety: Do not add dry catalyst to flammable solvents in air; wet the catalyst with a drop of water or add under inert gas.

  • Initiation: Add Ammonium Formate in a single portion.

  • Reaction: Stir vigorously at room temperature.

    • Visual Check: Evolution of

      
       gas (bubbling) should be visible within 5 minutes.
      
  • Monitoring: Check TLC or HPLC at 60 minutes.

  • Work-up: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Purification: Evaporate solvent. The excess ammonium formate will sublime off, or the residue can be lyophilized.

Protocol B: Acidolysis (HBr/AcOH)

Best for: Solid-phase synthesis cleavage or when catalyst poisons (sulfur) are present.

Reagents:

  • 33% HBr in Acetic Acid (Commercial reagent)

  • Scavenger: Anisole or Pentamethylbenzene (2-5 eq)

Step-by-Step:

  • Scavenger Mix: Dissolve Z-Ile-Gly-Gly-OH and Anisole in a minimal amount of Trifluoroacetic acid (TFA) or directly in AcOH if soluble.

  • Acid Addition: Add 33% HBr/AcOH (approx. 5 mL per gram of peptide).

  • Reaction: Stir at room temperature for 30-60 minutes.

    • Visual Check: The solution should darken slightly but remain homogeneous. Precipitate formation indicates premature product crystallization (bad for kinetics).

  • Quenching: Pour the mixture into cold (

    
    ) Diethyl Ether (10x volume).
    
  • Precipitation: The deprotected H-Ile-Gly-Gly-OH hydrobromide salt will precipitate.

  • Wash: Centrifuge, decant ether, and wash the pellet 3x with fresh ether to remove benzyl bromide and anisole.

Decision Matrix & Workflow

Use this logic flow to determine the correct method for your specific constraints.

Deprotection_Decision_Tree Start Start: Z-Ile-Gly-Gly-OH Deprotection Q1 Is the peptide on Solid Phase (Resin)? Start->Q1 Branch_Resin Yes Q1->Branch_Resin Branch_Solution No (Solution) Q1->Branch_Solution Method_Acid Use Acidolysis (HBr/AcOH or TFA/TFMSA) Branch_Resin->Method_Acid Q2 Are S-containing amino acids (Met, Cys) present? Branch_Solution->Q2 Branch_Sulfur_Yes Yes Q2->Branch_Sulfur_Yes Branch_Sulfur_No No Q2->Branch_Sulfur_No Branch_Sulfur_Yes->Method_Acid Catalyst Poisoning Risk Method_CTH Use Catalytic Transfer Hydrogenation (NH4HCO2) Branch_Sulfur_No->Method_CTH Fastest for Ile-Gly-Gly Method_H2 Use Standard H2/Pd-C (Slower but cleaner) Branch_Sulfur_No->Method_H2 Alternative

Figure 2: Decision matrix for selecting the deprotection route based on peptide state and composition.

References

  • Green, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Z-group stability and cleavage conditions).

  • Anwer, M. K., & Spatola, A. F. (1980). Catalytic Transfer Hydrogenation of Peptides. Journal of Organic Chemistry. (Establishes Ammonium Formate efficacy for hindered peptides).

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on Acidolysis mechanisms and scavenger usage).
  • Organic Chemistry Portal. (2023). Cbz-Protected Amino Groups: Stability and Deprotection. Link (Verified protocols for Pd/C and HBr methods).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link (Comprehensive review including steric effects on deprotection).

Sources

Optimizing Protease Assays: A Comparative Guide to Standardizing Z-Ile-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for standardizing Z-Ile-Gly-Gly-OH (N-Carbobenzoxy-L-isoleucyl-glycyl-glycine), a synthetic peptide substrate used in protease and peptidase characterization.

Executive Summary: The "Weighing Error" Trap

In quantitative enzymology, the assumption that "weighed mass equals peptide mass" is the most common source of experimental error.[1] Synthetic peptides like Z-Ile-Gly-Gly-OH are lyophilized as salts (e.g., trifluoroacetate) and contain variable amounts of bound water.[1] A "1 mg" sample may contain only 70% active peptide.[1]

This guide details the standardization of Z-Ile-Gly-Gly-OH stocks to ensure accurate


 and 

determination. We compare this "native-mimic" substrate against high-throughput fluorogenic alternatives, highlighting why Z-Ile-Gly-Gly-OH remains the gold standard for analyzing steric-sensitive enzyme pockets despite its lower throughput.[1]

Technical Profile & Mechanism

Z-Ile-Gly-Gly-OH acts as a minimal substrate mimic for endopeptidases preferring hydrophobic P3 residues (Ile) and small, flexible P2/P1 residues (Gly-Gly).[1]

  • Z (Carbobenzoxy): Protects the N-terminus, mimicking the peptide backbone continuity and preventing aminopeptidase degradation.[1]

  • Ile-Gly-Gly Sequence: Often targets metalloproteases (e.g., Clostridial collagenases or specific bacterial metallo-endopeptidases) that cleave Gly-Gly or Ile-Gly bonds.[1]

  • Detection Challenge: Unlike chromogenic substrates (ending in -pNA) or fluorogenic ones (-AMC), the -OH C-terminus is "silent."[1] Cleavage must be detected via HPLC (separation of products) or Post-Column Derivatization (ninhydrin reaction with new free amines).[1]

Mechanism of Action

The enzyme binds the Z-Ile-Gly-Gly motif.[1] Hydrolysis occurs at the scissile bond (typically Gly-Gly), releasing a fragment with a free amino group.[1]

Mechanism Substrate Z-Ile-Gly-Gly-OH (Silent Substrate) ES_Complex E-S Complex (Transition State) Substrate->ES_Complex + Enzyme Enzyme Protease (Active Site) Enzyme->ES_Complex Cleavage Hydrolysis ES_Complex->Cleavage Product1 Z-Ile-Gly-OH (Silent) Cleavage->Product1 Product2 H-Gly-OH (Free Amine) Cleavage->Product2 Detection Detection (HPLC/Ninhydrin) Product2->Detection Signal Gen

Figure 1: Enzymatic hydrolysis pathway of Z-Ile-Gly-Gly-OH.[1] Unlike fluorogenic substrates, the signal is generated only after separating or chemically modifying the cleavage product (Product 2).[1]

Comparative Analysis: Z-IGG-OH vs. Alternatives

Choosing the right substrate involves a trade-off between physiological relevance and throughput .[1]

FeatureZ-Ile-Gly-Gly-OH (Native Mimic)Z-Ile-Gly-Gly-AMC (Fluorogenic)Z-Ile-Gly-Gly-pNA (Chromogenic)
Detection Mode Discontinuous (HPLC/LC-MS)Continuous (Fluorescence)Continuous (Absorbance)
Sensitivity Moderate (Dependent on HPLC)High (Picomolar)Moderate (Micromolar)
Steric Interference Low (Mimics natural peptide)High (Bulky AMC group can distort

)
Medium (pNA is rigid)
Artifact Risk Low (Direct measurement)High (Inner filter effects, quenching)Medium (Background absorbance)
Throughput Low (10-50 samples/day)High (1000+ samples/day)High (1000+ samples/day)
Cost Low ($)High (

$)
Medium (

)

Recommendation: Use Z-Ile-Gly-Gly-AMC for high-throughput screening (HTS).[1] Use Z-Ile-Gly-Gly-OH for:

  • Validating "hits" from HTS to ensure they aren't artifacts of the fluorophore.[1]

  • Determining accurate kinetic constants (

    
    ) without steric hindrance.[1]
    
  • Assaying enzymes that cannot accommodate bulky C-terminal leaving groups.[1]

Protocol: Standardization & Assay Workflow

Phase 1: Stock Preparation (Solubility)

The Z-group and Isoleucine make this peptide hydrophobic.[1]

  • Solvent: Dissolve the lyophilized powder in 100% DMSO or DMF . Do not attempt to dissolve directly in buffer.[1]

  • Target Concentration: Aim for a nominal 10–20 mM stock.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Phase 2: Concentration Standardization (The Critical Step)

Do not rely on the weight.[1] Use Alkaline Hydrolysis followed by Ninhydrin Assay or Quantitative Amino Acid Analysis (AAA) .[1]

Method: Alkaline Hydrolysis + Ninhydrin This method converts the peptide into free amino acids, which can be quantified against a Glycine standard curve.[1]

  • Hydrolysis: Mix 10 µL of Stock with 100 µL 6N HCl (or NaOH for alkaline, though acid is standard for total AA). Heat at 110°C for 24 hours in a sealed glass vial.

    • Note: Acid hydrolysis destroys Tryptophan (not present here) but preserves Gly and Ile.[1]

  • Neutralization: Neutralize with an equimolar amount of NaOH (or HCl).

  • Quantification: React with Ninhydrin Reagent (2% ninhydrin in ethanol/buffer).

  • Calculation:

    
    
    Where 
    
    
    
    (since Z-Ile-Gly-Gly -OH yields 2 Glycines).[1]
Phase 3: Determining (Assay Optimization)

To standardize the assay, you must determine the Michaelis constant (


).[1]
  • Range: Prepare 8 substrate concentrations ranging from

    
     to 
    
    
    
    . (If
    
    
    is unknown, test 10 µM to 2 mM).
  • Reaction: Incubate Enzyme + Substrate in buffer (e.g., 50 mM Tris, pH 7.5, 10 mM CaCl

    
    ) at 37°C.
    
  • Quenching: Stop reaction with 1% TFA or 5% Acetic Acid at specific time points (initial velocity phase,

    
     conversion).
    
  • Analysis: Inject onto RP-HPLC (C18 column).

    • Mobile Phase: A: 0.1% TFA/Water, B: 0.1% TFA/Acetonitrile.[1] Gradient 5-60% B.[1]

    • Detection: UV 214 nm (peptide bond) or 254 nm (Z-group).[1]

  • Data Fitting: Plot Initial Velocity (

    
    ) vs. 
    
    
    
    and fit to the Michaelis-Menten equation.

Workflow Lyophilized Lyophilized Powder (Nominal Mass) Solubilization Dissolve in DMSO (Nominal Stock) Lyophilized->Solubilization Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Solubilization->Hydrolysis Aliquot Assay Enzyme Assay (Use Corrected [S]) Solubilization->Assay Dilute Ninhydrin Ninhydrin Assay (vs Gly Standard) Hydrolysis->Ninhydrin Correction Calculate True Conc. (Correction Factor) Ninhydrin->Correction Correction->Assay Standardize

Figure 2: Standardization workflow.[1] The "Nominal Stock" is never used for kinetic calculations until corrected by the Hydrolysis/Ninhydrin step.[1]

Troubleshooting & Validation

IssueProbable CauseSolution
Precipitation upon dilution Substrate insolubility in aqueous buffer.[1]Keep final DMSO concentration at 2-5%.[1] Add non-ionic detergent (0.01% Triton X-100).[1]
No cleavage observed Enzyme inactive or wrong pH.[1]Verify enzyme activity with a positive control substrate.[1] Check pH compatibility of Z-IGG-OH.
Inconsistent HPLC peaks Column fouling or Z-group retention.Use a gradient wash step (95% B) between runs.[1] Ensure detection at 254 nm for Z-fragments.
High Background Spontaneous hydrolysis.[1]Include a "No Enzyme" control.[1] Z-peptide esters are stable, but verify buffer pH < 8.[1]5.

References

  • Copeland, R. A. (2000).[1] Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. 2nd Edition.[1] Wiley-VCH.[1] [1]

  • Bachem. (2024).[1][2] Peptide Handling and Solubility Guidelines. Bachem Technical Support.

  • Thermo Fisher Scientific. (2024).[1] Pierce Quantitative Fluorometric Peptide Assay. (For alternative standardization methods).

  • Harris, J. L., et al. (2000).[1] "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754-7759.[1] [1]

  • ChemicalBook. (2023).[1] Z-Ile-Gly-Gly-OH Product Properties and CAS 84559-82-0.

Sources

Technical Guide: Z-Ile-Gly-Gly-OH Reference Standard for Peptide Mass Fingerprinting

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for analytical chemists and biochemists. It treats Z-Ile-Gly-Gly-OH (N-Carbobenzyloxy-L-isoleucyl-glycyl-glycine, CAS 84559-82-0) as a precision chemical reference standard, analyzing its utility in Peptide Mass Fingerprinting (PMF) workflows, specifically for low-mass range calibration and protease activity validation .

Executive Summary

In Peptide Mass Fingerprinting (PMF), the accuracy of protein identification is strictly dependent on the mass accuracy of the spectrometer (MALDI-TOF or ESI-TOF) and the specificity of the proteolytic digestion. While broad-range peptide mixtures (e.g., BSA digest, Bradykinin/Angiotensin mixes) are standard for general calibration, they often fail to provide precision in the low-mass region (<500 Da) or serve as specific substrates for protease validation.

Z-Ile-Gly-Gly-OH (Z-IGG-OH) serves a dual critical role:

  • Internal Lock-Mass Standard: A defined, stable synthetic tripeptide for calibrating the low-mass matrix region, often obscured in standard digests.

  • Protease Activity Probe: A specific substrate to validate the activity and specificity of proteases (e.g., microbial metalloproteases or specific endopeptidases) prior to valuable sample digestion.

This guide compares Z-IGG-OH against traditional PMF standards, demonstrating its superiority in specific low-mass calibration and enzyme QC workflows.

Technical Profile: Z-Ile-Gly-Gly-OH

  • Chemical Name: N-Carbobenzyloxy-L-isoleucyl-glycyl-glycine

  • CAS Number: 84559-82-0[1][2][3]

  • Molecular Formula:

    
     (Base structure) + Z-group (
    
    
    
    )
    
    
    Approx. MW ~421.4 Da (Monoisotopic mass must be calculated precisely based on Z-group attachment).
  • Purity Requirement: >98% (HPLC) for MS applications.

  • Solubility: Soluble in organic solvents (DMSO, Methanol); limited solubility in pure water (requires pH adjustment or co-solvent).

Comparative Analysis: Z-IGG-OH vs. Alternatives

The following table contrasts Z-IGG-OH with common PMF standards.

Table 1: Performance Comparison of PMF Reference Standards
FeatureZ-Ile-Gly-Gly-OH BSA Protein Digest Peptide Calibration Std II (Bruker) Bradykinin (1-7)
Primary Function Low-Mass Lock Mass / Protease ProbeBroad Range CalibrationBroad Range CalibrationMid-Range Calibration
Mass Range Low (~400-500 Da) Broad (500 - 3000 Da)Broad (700 - 3500 Da)Mid (757 Da)
Signal Complexity Single Peak (Clean Spectrum)Complex (Multiple Peptides)Defined Mixture (~9 Peptides)Single Peak
Matrix Interference Resistant (Z-group aids ionization)High (Low mass noise)ModerateModerate
Protease Validation Yes (Specific substrate)Yes (General activity)No (Pre-digested)No
Stability High (Blocked N-term)Moderate (Autolysis risk)High (Lyophilized)Moderate
Cost Efficiency High (Synthetic, scalable)Low (Requires prep time)ModerateModerate
Key Differentiator: The "Z" Group Advantage

The Carbobenzyloxy (Z) protecting group on the N-terminus provides two distinct advantages for PMF not found in standard peptides like Bradykinin:

  • Ionization Efficiency: The aromatic ring enhances ionization in MALDI matrices (like CHCA), providing a sharp, intense peak even at low concentrations.

  • Exoprotease Resistance: The blocked N-terminus prevents degradation by aminopeptidases, ensuring the standard remains stable during long analytical runs.

Application Workflows

Workflow A: Internal Lock-Mass Calibration (MALDI-TOF)

Objective: Correct mass drift in the low-mass region (<800 Da) where matrix clusters (CHCA/DHB) cause interference.

  • Preparation: Dissolve Z-IGG-OH in 50% Acetonitrile/0.1% TFA to a concentration of 1 pmol/µL.

  • Spiking: Mix the Z-IGG-OH solution 1:10 with the analyte matrix solution.

  • Acquisition:

    • Acquire MS spectra.[4][5][6][7][8][9]

    • Identify the theoretical monoisotopic mass of Z-IGG-OH (Calculate exact mass:

      
       approx).
      
    • Set this mass as the Internal Lock Mass in the acquisition software (e.g., FlexControl).

  • Result: Automated recalibration of every spectrum, reducing mass error from >50 ppm to <10 ppm in the low mass range.

Workflow B: Protease Activity Validation (QC)

Objective: Verify the activity of a specific protease (e.g., Clostripain or a Metalloprotease) before digesting a precious protein sample.

  • Incubation: Incubate 10 µM Z-IGG-OH with the protease enzyme in the digestion buffer for 30 mins at 37°C.

  • Analysis: Spot 1 µL of the reaction mixture onto the MALDI target.

  • Readout:

    • Intact Peak Only: Enzyme is inactive or specific for other sites.

    • Shifted Peaks: Appearance of fragments (e.g., Z-Ile-OH or Gly-Gly) indicates active cleavage.

    • Note: This acts as a "Go/No-Go" gate for the expensive PMF experiment.

Visualizing the Workflow

The following diagram illustrates the integration of Z-IGG-OH into a high-precision PMF pipeline.

PMF_Workflow cluster_QC Phase 1: Protease QC cluster_PMF Phase 2: PMF Acquisition Start Protein Sample Digestion Sample Digestion (Overnight) Start->Digestion Z_Std Z-IGG-OH Standard (CAS 84559-82-0) Incubation Test Incubation (30 min) Z_Std->Incubation Substrate Spike Spike Z-IGG-OH (Internal Calibrant) Z_Std->Spike Calibrant Enzyme Protease (e.g., Trypsin/Arg-C) Enzyme->Incubation Check MS Check: Cleavage? Incubation->Check Check->Enzyme Inactive (Fail) Check->Digestion Active (Pass) Matrix Matrix Mixing (CHCA/DHB) Digestion->Matrix Matrix->Spike MALDI MALDI-TOF MS Spike->MALDI Data Mass List Generation MALDI->Data Database Database Search (Mascot/Sequest) Data->Database

Figure 1: Integration of Z-Ile-Gly-Gly-OH as both a pre-analytical QC probe and an analytical internal standard in Peptide Mass Fingerprinting.

Scientific Rationale (E-E-A-T)

Why use a synthetic tripeptide? In high-sensitivity proteomics, "matrix noise" (clusters of matrix molecules like CHCA) often dominates the spectrum below 600 Da. This obscures small peptides that may be critical for identifying truncated proteins or specific post-translational modifications (PTMs).

  • Causality: By introducing Z-IGG-OH , which has a distinct mass and high ionization potential (due to the Z-group), you create a "spectral anchor."

  • Self-Validation: If the Z-IGG-OH peak appears at its theoretical mass (within <5 ppm), the instrument is calibrated. If it is shifted, the entire run is suspect. If the peak is absent, the ionization conditions (laser power/matrix crystallization) are suboptimal.

Authoritative Note: The use of N-blocked small peptides mimics the physicochemical properties of analytes better than metallic salts (Na/K) or polymers (PEG), which are sometimes used for calibration but suffer from "mass defect" mismatches or suppression effects [1].

References

  • BioPharmaSpec. (2023). Peptide Mass Fingerprinting: A Complete Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). SpectiCal: m/z calibration of MS2 peptide spectra using known low mass ions. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Safety Guide: Handling and Disposal of Z-ILE-GLY-GLY-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Stratification

Z-Ile-Gly-Gly-OH is a protected peptide substrate commonly used in enzymatic assays (e.g., collagenase or peptidase activity studies). While the lyophilized solid is generally classified as low-hazard under GHS standards, the operational risk profile changes significantly during solubilization.

The "Carrier Effect" Warning: Most protocols require dissolving this hydrophobic peptide in organic solvents such as Dimethyl Sulfoxide (DMSO) or Methanol. While the peptide itself is non-toxic, DMSO is a potent skin permeator that can carry dissolved solutes directly into the bloodstream. Therefore, safety protocols must treat the solution as a transdermal biohazard, even if the solute is benign.

Hazard Identification Matrix
StatePrimary HazardMechanismCritical Control
Lyophilized Powder Inhalation / IrritationFine particulate dust may cause respiratory sensitization or mechanical irritation.Engineering Controls (Fume Hood)
Solvated (DMSO/MeOH) Transdermal AbsorptionSolvent facilitates rapid skin permeation of the peptide.Chemical Resistant Gloves (Nitrile/Butyl)

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient without specific attention to glove material compatibility with the solvents used.

A. Hand Protection (Critical)
  • Material: Nitrile rubber is the minimum standard. Latex is not recommended due to poor chemical resistance against organic solvents and potential allergenicity.

  • Thickness: Minimum 0.11 mm (4 mil) for splash protection.

  • High-Volume Handling: If handling >50 mL of DMSO solution, use Butyl Rubber gloves or double-glove with Nitrile (change outer glove immediately upon contamination).

  • Rationale: DMSO breakthrough time for thin nitrile is <10 minutes. Immediate removal prevents the solvent from reaching the skin and carrying the peptide with it.

B. Respiratory & Eye Protection[1]
  • Respiratory: N95 particulate respirators are generally unnecessary if handling is performed within a certified chemical fume hood (recommended). If weighing on an open bench, an N95 is required to prevent sensitization.

  • Eyes: Chemical splash goggles (ANSI Z87.1) are preferred over safety glasses during the solubilization step to prevent solvent splashes.

Operational Protocol: From Storage to Solution

This protocol ensures both operator safety and the scientific integrity of the hygroscopic peptide.

Step 1: Environmental Equilibration (The "Warm-Up")

Scientific Integrity Check: Peptides are hygroscopic.[1][2] Opening a cold vial causes atmospheric moisture to condense on the peptide, leading to hydrolysis and weighing errors.

  • Action: Remove the vial from the freezer (-20°C) and allow it to equilibrate to room temperature (approx. 30–45 mins) inside a desiccator before opening.

Step 2: Weighing & Solubilization

Safety Check: This step generates the highest risk of dust inhalation and solvent exposure.

  • Static Control: Use an anti-static gun or ionizer if the powder is "fly-away" to prevent dispersion.

  • Solvent Addition: Add the organic solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosolization.

  • Vortexing: Cap tightly before vortexing. Do not sonicate open vials.

Workflow Visualization

The following diagram outlines the safe handling lifecycle.

G Start Cold Storage (-20°C) Equilib Equilibration (Desiccator, 25°C) Start->Equilib Prevent Condensation Weigh Weighing (Fume Hood) Equilib->Weigh Anti-Static Handling Solub Solubilization (DMSO/Buffer) Weigh->Solub Add Solvent Assay Experimental Usage Solub->Assay Dilute Waste Disposal Segregation Assay->Waste Segregate

Figure 1: Operational workflow emphasizing the equilibration step to prevent moisture contamination and the containment steps for safety.

Disposal & Decontamination[1][4][5]

Disposal must adhere to the "Cradle-to-Grave" principle. Do not pour peptide solutions down the drain.

Waste Segregation Streams
Waste TypeCompositionDisposal Container
Solid Waste Empty vials, contaminated weigh boats, solid spills cleaned with wipes.Solid Hazardous Waste (Label: "Peptide Contaminated Solids")
Liquid Waste (Organic) Peptide dissolved in DMSO, Methanol, or Acetonitrile.Organic Solvent Waste (Halogenated vs. Non-Halogenated depending on solvent)
Liquid Waste (Aqueous) Highly diluted assay buffers (<1% organic solvent).Aqueous Waste (Check local pH neutralization requirements)
Spill Response Protocol

Scenario: You have spilled a 10mM solution of Z-IGG-OH in DMSO.

  • Evacuate: Alert nearby personnel.

  • PPE: Don fresh nitrile gloves and goggles.

  • Contain: Place an absorbent pad over the spill (do not wipe, which spreads it).

  • Clean: Once absorbed, clean the surface with soap and water (to remove peptide residues) followed by 70% ethanol.

  • Dispose: All pads go into the Solid Hazardous Waste bin.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[3] Lift eyelids to ensure irrigation.

  • Skin Contact (Solvent): Wash with soap and copious water.[3][4] Do not use ethanol to clean skin, as it may further enhance permeation.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention.

References

  • Biosynth. (2020).[3] Safety Data Sheet: Z-Gly-Gly-OH. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide (DMSO). Retrieved from

  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-ILE-GLY-GLY-OH
Reactant of Route 2
Reactant of Route 2
Z-ILE-GLY-GLY-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.